Technical Documentation Center

tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Stereochemical Analysis of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

Introduction: The Significance of Stereochemistry in Drug Discovery The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Stereochemistry in Drug Discovery

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of drug development, where molecules are designed to interact with specific chiral biological targets like enzymes and receptors, enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. The piperidine and azetidine heterocycles are privileged structures in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] The molecule at the center of this guide, tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate, is a chiral building block that combines both of these important scaffolds. Its defined (S) configuration at the stereocenter on the piperidine ring is crucial for its intended use in the synthesis of complex, biologically active molecules.[][4]

This guide provides a comprehensive overview of the analytical methodologies required to confirm the stereochemical identity and purity of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate. As a Senior Application Scientist, this document moves beyond simple procedural descriptions to explain the underlying principles and the rationale behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore a multi-faceted approach, leveraging chromatographic, spectroscopic, and crystallographic techniques to provide an unambiguous stereochemical assignment.

The Analytical Challenge: Distinguishing Stereoisomers

The target molecule, tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate, possesses a single stereocenter at the C3 position of the piperidine ring. The primary analytical objectives are twofold:

  • Enantiomeric Purity: To quantify the amount of the desired (S)-enantiomer relative to its mirror image, the (R)-enantiomer. This is typically expressed as enantiomeric excess (% ee).

  • Absolute Configuration: To definitively confirm that the major enantiomer present is indeed the (S)-enantiomer.

Furthermore, during synthesis, diastereomeric impurities could potentially arise, necessitating methods that can also resolve and identify these non-mirror-image stereoisomers. This guide will detail four key analytical techniques to address these challenges.

G cluster_0 Stereochemical Analysis Workflow Start Sample of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate Chrom Chromatographic Methods (HPLC/SFC) Start->Chrom Quantification VCD Vibrational Circular Dichroism (VCD) Start->VCD Absolute Config. NMR NMR Spectroscopy Start->NMR Relative Config. & Conformation Xray X-ray Crystallography Start->Xray Definitive Absolute Config. End_ee Enantiomeric Purity (% ee) Confirmed Chrom->End_ee End_AC Absolute Configuration Confirmed VCD->End_AC End_Relative Relative Stereochemistry & Conformation Determined NMR->End_Relative Xray->End_AC

Figure 1: A high-level overview of the multi-technique workflow for comprehensive stereochemical analysis.

Enantiomeric Purity Determination by Chiral Chromatography

The cornerstone of determining enantiomeric excess is chiral chromatography. This technique separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification.[5]

Causality in Method Development: HPLC vs. SFC
  • High-Performance Liquid Chromatography (HPLC): The most established technique for chiral separations. Polysaccharide-based CSPs are highly effective for a wide range of compounds, including piperidine derivatives.[6] Normal-phase (using non-polar mobile phases like hexane/alcohol mixtures) often provides the best selectivity for this class of molecules.

  • Supercritical Fluid Chromatography (SFC): A powerful alternative that uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent (modifier) like methanol or ethanol.[7] SFC offers significant advantages, including faster analysis times, reduced organic solvent consumption, and often higher efficiency compared to HPLC.[5][8] For amine-containing compounds like our target molecule, SFC can provide excellent peak shapes and resolution.

The choice between HPLC and SFC often comes down to available instrumentation and throughput requirements. For high-throughput screening, SFC is generally preferred. For routine quality control, a well-developed HPLC method is robust and reliable.

Experimental Protocol: Chiral SFC Method Development

This protocol outlines a systematic approach to developing a robust chiral SFC method for quantifying the enantiomeric excess of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate.

Step 1: Column and Modifier Screening The initial and most critical step is to screen a variety of chiral stationary phases and co-solvents to identify a combination that provides baseline separation.

  • Rationale: The mechanism of chiral recognition is complex and difficult to predict. An empirical screening approach is the most efficient way to find a suitable separation method. Polysaccharide-based columns are a logical starting point due to their broad applicability.[9]

Step 2: Optimization of Separation Parameters Once a promising column/modifier combination is identified, further optimization is required to improve resolution, peak shape, and analysis time.

  • Rationale: Parameters like modifier percentage, back pressure, and temperature have a significant impact on the thermodynamics and kinetics of the separation. Systematically optimizing these variables is key to achieving a robust and efficient method.[9]

Step 3: Method Validation The finalized method must be validated according to ICH guidelines to ensure it is fit for purpose.

  • Rationale: Validation provides documented evidence that the method is accurate, precise, specific, and robust for the intended analysis.

G cluster_0 Chiral Chromatography Workflow p1 Prepare Racemic & (S)-Enantiomer Standard Solutions p2 Column & Modifier Screening (HPLC or SFC) p1->p2 p3 Identify Promising Conditions (Resolution > 1.5) p2->p3 p4 Optimize Parameters (Gradient, Flow, Temp, Additives) p3->p4 p5 Method Validation (ICH) (LOD, LOQ, Linearity, Accuracy) p4->p5 p6 Quantify Enantiomeric Excess (% ee) in Sample p5->p6

Figure 2: Workflow for chiral chromatography method development and enantiomeric excess determination.

Data Presentation: Illustrative Chiral SFC Separation

The following table presents typical parameters for a successful chiral SFC separation of the enantiomers of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate.

ParameterValueRationale
Instrumentation SFC system with UV or MS detectorSFC for speed and efficiency; MS for confirmation.
Column Chiralpak® IGImmobilized polysaccharide CSPs offer broad selectivity and solvent compatibility.
Mobile Phase Supercritical CO₂ / Methanol (75:25, v/v) with 0.1% Diethylamine (DEA)Methanol is a common polar modifier. DEA is a basic additive used to improve the peak shape of amine-containing analytes by minimizing interactions with residual silanols on the stationary phase.[6]
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC, leading to faster analysis times.
Back Pressure 150 barMaintains the CO₂ in a supercritical state.
Column Temp. 40 °CTemperature affects selectivity and efficiency; 40°C is a common starting point.
Detection UV at 210 nmDetection at a lower wavelength is necessary due to the lack of a strong chromophore.
Expected Rt (S) ~3.5 min-
Expected Rt (R) ~4.2 min-
Resolution (Rs) > 2.0A resolution value greater than 1.5 indicates baseline separation, which is required for accurate quantification.

Absolute Configuration by Vibrational Circular Dichroism (VCD)

While chromatography can determine the ratio of enantiomers, it cannot identify which peak corresponds to which enantiomer without a known reference standard. Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that can determine the absolute configuration of a chiral molecule in solution, eliminating the need for crystallization.[10][11]

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] The resulting spectrum is a unique fingerprint of the molecule's absolute stereochemistry. By comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a known configuration (e.g., the (S)-enantiomer), a direct correlation can be made.[13][14]

The VCD Workflow: A Self-Validating System

The process is inherently self-validating. The DFT calculation predicts two mirror-image spectra, one for the (R)-enantiomer and one for the (S)-enantiomer. The experimental spectrum of the sample will unequivocally match only one of the two calculated spectra, thereby confirming its absolute configuration.[15]

Experimental and Computational Protocol

Step 1: Experimental VCD Spectrum Acquisition

  • Sample Preparation: Dissolve a sufficient amount of the purified sample (typically 5-15 mg) in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M. The solvent must be transparent in the IR region of interest.

  • Instrumentation: Use a dedicated VCD spectrometer.

  • Data Collection: Acquire the VCD and IR spectra over the mid-IR range (e.g., 2000-900 cm⁻¹). Data collection may take several hours to achieve a good signal-to-noise ratio.[10]

Step 2: Computational Modeling and Spectrum Prediction

  • Conformational Search: The molecule has several rotatable bonds. A thorough conformational search using molecular mechanics (e.g., MMFF94) is performed to identify all low-energy conformers.

  • DFT Optimization and Frequency Calculation: The geometries of the most stable conformers are optimized, and their vibrational frequencies, IR intensities, and VCD rotational strengths are calculated using DFT (e.g., B3LYP functional with a 6-31G* basis set).[14]

  • Spectrum Simulation: The calculated spectra for each conformer are Boltzmann-averaged based on their relative energies to generate the final predicted VCD spectrum for the (S)-enantiomer. The spectrum for the (R)-enantiomer is its mirror image.

Step 3: Comparison and Assignment

  • Visual Comparison: The experimental VCD spectrum is visually compared to the calculated spectra for the (S) and (R) enantiomers. A clear match in the pattern of positive and negative bands confirms the absolute configuration.[15]

G cluster_0 VCD Absolute Configuration Workflow p1 Acquire Experimental VCD Spectrum of Sample p5 Compare Experimental vs. Predicted Spectra p1->p5 p2 Perform Conformational Search for (S)-Enantiomer p3 DFT Calculation for Low-Energy Conformers p2->p3 p4 Generate Boltzmann-Averaged Predicted VCD Spectra for (S) and (R) p3->p4 p4->p5 p6 Assign Absolute Configuration p5->p6

Figure 3: The integrated experimental and computational workflow for VCD analysis.

Relative Stereochemistry and Conformation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the connectivity and relative stereochemistry of a molecule. For tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate, NMR is essential for confirming the connectivity of the two heterocyclic rings and for probing the conformational preferences of the piperidine ring.

Key NMR Experiments and Their Purpose
  • ¹H and ¹³C NMR: These fundamental 1D experiments confirm the presence of all expected protons and carbons and provide initial information about their chemical environment. For example, the signals for the azetidine ring protons can be distinguished from those of the piperidine ring based on their characteristic chemical shifts.[16][17]

  • COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other (typically through 2 or 3 bonds). This is crucial for tracing the proton network within both the azetidine and piperidine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons directly to the carbons they are attached to, allowing for unambiguous assignment of the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over longer ranges (2-3 bonds). This is vital for confirming the connectivity between the azetidine and piperidine rings.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment reveals through-space correlations between protons that are close to each other (< 5 Å), regardless of their bonding.[18] This is the primary method for determining the relative stereochemistry and preferred conformation. For instance, observing a NOE between a proton on the azetidine ring and an axial proton on the piperidine ring can help define the spatial relationship between the two rings.[10]

Conformational Analysis of the Piperidine Ring

The N-Boc protected piperidine ring will exist predominantly in a chair conformation. The bulky tert-butyl (3-azetidinyl) substituent at the C3 position will preferentially occupy an equatorial position to minimize steric strain. This can be confirmed by analyzing the coupling constants (³JHH) of the proton at C3. A large coupling constant to the axial proton at C2 and C4 would be indicative of an equatorial substituent.

Illustrative NMR Data

The following table summarizes the expected ¹H NMR chemical shifts and their assignments, based on data from similar substituted azetidine and piperidine structures.[16]

ProtonsExpected Chemical Shift (ppm, CDCl₃)MultiplicityKey Correlations (COSY, HMBC)
Boc Group ~1.45s (9H)HMBC to Boc C=O
Azetidine CH₂ (C2, C4) ~3.9-4.2m (4H)COSY to Azetidine CH; HMBC to C3 of piperidine
Azetidine CH (C3) ~3.2-3.5m (1H)COSY to Azetidine CH₂; HMBC to C3 of piperidine
Piperidine CH₂ (axial) ~1.5-1.8mCOSY to other piperidine protons
Piperidine CH₂ (equatorial) ~1.9-2.2mCOSY to other piperidine protons
Piperidine CH (C3) ~2.3-2.6m (1H)COSY to piperidine C2, C4 protons; HMBC to Azetidine C3
Piperidine N-H broads (1H)-

Definitive Structure by Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the "gold standard" for molecular structure determination, providing an unambiguous 3D model of the molecule, including its absolute configuration. The primary challenge of this technique is the need to grow a single, high-quality crystal, which can often be a bottleneck.

The Crystallization Challenge and Strategies

The target molecule is a Boc-protected amine, which can make crystallization challenging due to its conformational flexibility and potential to exist as an oil. Common strategies to induce crystallization include:

  • Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: Placing a concentrated solution of the compound in a small vial inside a sealed chamber containing a solvent in which the compound is less soluble (an anti-solvent). The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting crystal growth.

  • Salt Formation: Reacting the basic piperidine nitrogen with a chiral acid (like tartaric acid or mandelic acid) to form a diastereomeric salt. These salts often have higher melting points and a greater propensity to crystallize. This method has the added benefit of potentially being used for classical resolution of the enantiomers.

Experimental Protocol: Crystallization and Structure Determination

Step 1: Crystallization Screening

  • Prepare a concentrated solution of the purified compound in a variety of solvents (e.g., ethyl acetate, isopropanol, acetonitrile, hexane).

  • Set up crystallization trials using slow evaporation and vapor diffusion with various solvent/anti-solvent combinations.

Step 2: Crystal Mounting and Data Collection

  • Once a suitable crystal (typically 0.1-0.3 mm) is obtained, it is mounted on a goniometer head and flash-cooled in a stream of liquid nitrogen.

  • The crystal is then placed in an X-ray diffractometer, and diffraction data are collected as the crystal is rotated in the X-ray beam.

Step 3: Structure Solution and Refinement

  • The collected diffraction pattern is used to solve the crystal structure, yielding an electron density map.

  • An atomic model is built into the electron density map and refined to best fit the experimental data.

  • For a non-centrosymmetric crystal containing the single enantiomer, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to zero for the expected enantiomer confirms the assignment.[8]

Conclusion: A Triad of Corroborating Evidence

The stereochemical analysis of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate requires a multi-faceted and rigorous approach. No single technique provides a complete picture with absolute certainty in all scenarios. The true power of this analytical workflow lies in the convergence of data from orthogonal methods.

  • Chiral Chromatography (SFC/HPLC) provides the quantitative measure of enantiomeric purity (% ee).

  • Vibrational Circular Dichroism (VCD) offers a rapid and reliable method to determine the absolute configuration in solution, corroborating the "(S)" assignment.

  • NMR Spectroscopy confirms the molecular connectivity and provides crucial insights into the relative stereochemistry and conformational preferences of the molecule.

  • X-ray Crystallography , when successful, delivers the ultimate, unambiguous proof of both the relative and absolute stereochemistry.

By integrating these techniques, researchers and drug development professionals can establish a self-validating system that ensures the stereochemical integrity of this critical chiral building block, thereby guaranteeing the quality and consistency of the advanced pharmaceutical intermediates and active pharmaceutical ingredients derived from it.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Crystallization of small molecules. ICMAB-CSIC. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. Available at: [Link]

  • SUPPLEMENTARY INFORMATION. Nature. Available at: [Link]

  • tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate. PubChem. Available at: [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available at: [Link]

  • Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • ABSOLUTE CONFIGURATION BY VCD. BioTools Inc. Available at: [Link]

  • 20200113 Hsp90 JACS SI Final NMR standardized. Journal of the American Chemical Society. Available at: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences. Available at: [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. ResearchGate. Available at: [Link]

  • The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality. Available at: [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.
  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. Available at: [Link]

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Exelixis, Inc.
  • Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. ResearchGate. Available at: [Link]

  • NOESY and ROESY. University of Missouri. Available at: [Link]

  • Tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate. Chemspace. Available at: [Link]

  • A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at: [Link]

  • VCD to determine absolute configuration of natural product molecules: secolignans from Peperomia blanda. Organic & Biomolecular Chemistry. Available at: [Link]

  • SFC for chiral separations in bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. Available at: [Link]

  • US20140371464A1 - Process for the preparation of chiral isoxazoline azetidine derivatives as antiparasitic agents. Google Patents.
  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Available at: [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry. Available at: [Link]

  • X-ray Protein Crystallography. Physics LibreTexts. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate is a valuable saturated heterocyclic building block in medicinal chemistry and drug di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate is a valuable saturated heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, which incorporates both azetidine and piperidine rings, provides a unique scaffold for the synthesis of novel therapeutic agents. The precise structural characterization of this compound is paramount to ensure the identity, purity, and quality of any resulting drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of such complex organic molecules.[1]

This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of tert-butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate. As a Senior Application Scientist, this guide will not only present the predicted spectral data but also delve into the rationale behind the assignments, drawing upon established principles of NMR spectroscopy and data from analogous structures. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the acquisition of high-quality NMR data.

Predicted ¹H NMR Spectrum of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

The ¹H NMR spectrum of tert-butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate is anticipated to exhibit a series of complex multiplets in the aliphatic region, corresponding to the protons of the azetidine and piperidine rings, along with a characteristic singlet for the tert-butyl protecting group. The chemical shifts and coupling patterns are dictated by the electronic environment and spatial relationships of the protons.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H2ax, H4ax (Azetidine)3.8 - 4.0t~8-10
H2eq, H4eq (Azetidine)3.5 - 3.7dd~8-10, ~5-7
H3 (Azetidine)2.8 - 3.1m-
H2'ax, H6'ax (Piperidine)2.9 - 3.1m-
H2'eq (Piperidine)2.5 - 2.7m-
H6'eq (Piperidine)2.4 - 2.6m-
H3' (Piperidine)1.9 - 2.1m-
H4'ax, H5'ax (Piperidine)1.6 - 1.8m-
H4'eq, H5'eq (Piperidine)1.2 - 1.4m-
NH (Piperidine)1.5 - 2.5br s-
t-Bu (Boc)1.45s-
Detailed Analysis of the Predicted ¹H NMR Spectrum

Azetidine Ring Protons: The protons on the Boc-protected azetidine ring are expected to appear in the downfield region of the aliphatic spectrum due to the electron-withdrawing effect of the nitrogen atom and the carbamate group. The geminal protons at the 2- and 4-positions are diastereotopic and are therefore expected to be chemically non-equivalent, exhibiting distinct signals and coupling to each other. The axial protons (H2ax, H4ax) are predicted to resonate as a triplet due to coupling with the adjacent geminal proton and the H3 proton. The equatorial protons (H2eq, H4eq) are anticipated to appear as a doublet of doublets. The H3 proton, being a methine proton, will likely present as a complex multiplet due to coupling with the adjacent protons on both the azetidine and piperidine rings.

Piperidine Ring Protons: The piperidine ring is expected to adopt a chair conformation. This leads to distinct chemical shifts for the axial and equatorial protons. The protons on the carbons adjacent to the nitrogen (H2' and H6') will be deshielded and appear at a lower field. The remaining methylene and methine protons of the piperidine ring will give rise to a series of overlapping multiplets in the upfield region of the spectrum. The exact chemical shifts and multiplicities will be influenced by the substituent at the 3'-position and the ring conformation.

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will produce a sharp singlet at approximately 1.45 ppm, a characteristic feature of the Boc protecting group.

NH Proton: The piperidine NH proton is expected to appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature. This signal will disappear upon the addition of D₂O due to deuterium exchange.

Predicted ¹H-¹H COSY Correlations

A 2D COSY (Correlation Spectroscopy) experiment would be crucial for confirming the assignments of the proton signals by identifying scalar-coupled protons.

Figure 1: Predicted key ¹H-¹H COSY correlations.

Predicted ¹³C NMR Spectrum of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Boc)155 - 157
C(CH₃)₃ (Boc)79 - 81
C2, C4 (Azetidine)55 - 58
C3 (Azetidine)35 - 38
C2', C6' (Piperidine)48 - 52
C3' (Piperidine)38 - 42
C4', C5' (Piperidine)25 - 30
C(CH₃)₃ (Boc)28 - 29
Detailed Analysis of the Predicted ¹³C NMR Spectrum

Carbonyl Carbon: The carbonyl carbon of the Boc protecting group is expected to resonate at the lowest field, typically in the range of 155-157 ppm.

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is predicted to appear around 79-81 ppm, while the three equivalent methyl carbons will have a signal at approximately 28-29 ppm.[2]

Azetidine Ring Carbons: The carbons of the azetidine ring will be deshielded by the adjacent nitrogen atom. The C2 and C4 carbons are expected to have similar chemical shifts in the range of 55-58 ppm. The C3 methine carbon will likely appear further upfield, around 35-38 ppm.

Piperidine Ring Carbons: The chemical shifts of the piperidine ring carbons will be influenced by the nitrogen atom and the azetidine substituent. The C2' and C6' carbons, being adjacent to the nitrogen, will be the most downfield of the piperidine ring carbons, appearing in the 48-52 ppm range. The C3' methine carbon is predicted to be in the 38-42 ppm range, while the remaining C4' and C5' methylene carbons will be found in the more shielded region of 25-30 ppm.

Predicted HSQC/HMBC Correlations

2D heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the carbon signals by correlating them to their attached protons (HSQC) or protons that are two or three bonds away (HMBC).

Sources

Foundational

physicochemical profiling of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

An In-Depth Technical Guide to the Physicochemical Profiling of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate Introduction: The Strategic Imperative of Physicochemical Profiling In modern drug discovery, the a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Profiling of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

Introduction: The Strategic Imperative of Physicochemical Profiling

In modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. The journey from a promising hit to a viable clinical candidate is fraught with attrition, much of which can be attributed to suboptimal physicochemical properties.[1] Properties such as acidity (pKa), lipophilicity (logP/D), and solubility are not mere data points; they are fundamental determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[2][3] An early and thorough understanding of these characteristics is therefore not just beneficial, but essential for rational drug design, enabling chemists to build in desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties from the outset.[[“]]

This guide provides a comprehensive technical overview of the physicochemical profiling of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate , a valuable building block in medicinal chemistry. The presence of both the piperidine and azetidine scaffolds—common motifs in contemporary drug design—makes this compound a pertinent case study.[5] We will move beyond a simple recitation of methods to explain the causality behind experimental choices, grounding our protocols in the principles of analytical chemistry and drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to implement a robust, self-validating system for compound characterization.

Compound Identity and Structural Verification

Before any physicochemical measurements can be trusted, the identity, purity, and structural integrity of the analyte must be unequivocally confirmed. This foundational step ensures that the subsequent data is attributable to the correct molecular entity.

Molecular Structure:

  • IUPAC Name: tert-butyl (3S)-3-(piperidin-3-yl)azetidine-1-carboxylate

  • CAS Number: 2174940-65-7[]

  • Molecular Formula: C₁₃H₂₄N₂O₂

  • Molecular Weight: 240.34 g/mol []

Experimental Protocol: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms.[5] For a molecule like tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides an unambiguous assignment of its structure.[7][8]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect chemical shifts; consistency is key.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Key expected signals include:

    • A singlet around 1.4 ppm for the nine protons of the tert-butyl group.

    • A complex series of multiplets in the aliphatic region (typically 1.5-4.5 ppm) corresponding to the protons on the azetidine and piperidine rings.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This will show distinct signals for each unique carbon atom, including the carbonyl carbon of the Boc group (~155-160 ppm) and the quaternary carbon of the tert-butyl group (~80 ppm).

  • 2D NMR (COSY & HSQC):

    • Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling relationships within the piperidine and azetidine spin systems.

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon atom, confirming assignments.

  • Data Analysis: Integrate the ¹H NMR signals to confirm proton counts for each moiety. Analyze the 2D spectra to piece together the connectivity of the molecule, confirming the link between the azetidine and piperidine rings.

Experimental Protocol: Purity Assessment by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the standard for assessing the purity of drug candidates.[9][10] It separates the compound of interest from any impurities and provides mass confirmation.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~10-50 µg/mL.

  • Chromatographic Conditions (Method Development):

    • Column: A reversed-phase C18 column is a standard starting point for small molecules.[11]

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to aid ionization. A typical gradient might run from 5% B to 95% B over 10-15 minutes.

    • Flow Rate: 0.4-1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for non-chromophoric compounds) and mass spectrometry (electrospray ionization, ESI, in positive mode).

  • Analysis: Inject the sample. The primary peak should correspond to the compound of interest, confirmed by the detection of the correct mass-to-charge ratio ([M+H]⁺ ≈ 241.19). Purity is calculated as the area of the main peak divided by the total area of all peaks detected by UV. For drug discovery purposes, a purity of >95% is generally required.

Core Physicochemical Properties: Measurement and Rationale

With the compound's identity and purity confirmed, we can proceed to measure the key physicochemical properties that govern its behavior in biological systems. The following workflow illustrates the logical progression of this characterization.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Core Profiling cluster_2 Phase 3: Advanced Characterization cluster_3 Phase 4: Interpretation Compound Compound Sample Verification Structural & Purity Verification (NMR, HPLC-MS) Compound->Verification pKa pKa Determination (Potentiometric Titration) Verification->pKa Informs pH range for other tests logP logP / logD Determination (RP-HPLC Method) Verification->logP Solubility Aqueous Solubility (Shake-Flask Method) Verification->Solubility Thermal Solid-State Analysis (DSC / TGA) Verification->Thermal pKa->logP Required for logD calculation pKa->Solubility Solubility is pH-dependent Interpretation Data Synthesis & Drugability Assessment logP->Interpretation Solubility->Interpretation Thermal->Interpretation Informs stability & formulation strategy

Caption: Physicochemical profiling workflow from verification to interpretation.

Acidity and Basicity (pKa)

Rationale: The pKa value defines the pH at which a molecule is 50% ionized.[3] This is critical as the ionization state affects a compound's solubility, permeability across biological membranes, and binding affinity to its target. For our compound, the piperidine nitrogen is basic and will be protonated at physiological pH, influencing its properties. Potentiometric titration is a highly accurate method for pKa determination.[12]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: Prepare a ~1 mM solution of the compound in water or a solution of constant ionic strength (e.g., 0.15 M KCl) to minimize activity coefficient variations.[13]

  • Titration:

    • Acidify the sample solution to ~pH 2 with a standardized HCl solution (e.g., 0.1 M).

    • Titrate the solution by adding small, precise aliquots of a standardized NaOH solution (e.g., 0.1 M).

    • Record the pH after each addition, allowing the reading to stabilize. Continue until ~pH 12.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[14] Perform the titration in triplicate to ensure reproducibility.[13]

Lipophilicity (logP and logD)

Rationale: Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target effects.[2] It is measured as the partition coefficient (P) between n-octanol and water.

  • logP refers to the partition coefficient of the neutral species.

  • logD is the distribution coefficient at a specific pH, accounting for all ionized and neutral species. It is more physiologically relevant.

The reversed-phase HPLC method is a rapid and reliable technique for estimating logP, correlating a compound's retention time with known standards.[15][16]

Experimental Protocol: logP Determination by RP-HPLC

  • Standard Selection: Choose a set of 5-7 reference compounds with well-established logP values that bracket the expected logP of the test compound.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio is optimized to achieve good retention times for the standards.

    • Flow Rate: Typically 1.0 mL/min.

  • Calibration Curve Generation:

    • Inject each reference compound individually and record its retention time (t_R_).

    • Determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard: k = (t_R_ - t_0_) / t_0_.

    • Plot the known logP values of the standards against their calculated log k values. This should yield a linear relationship.[16]

  • Sample Analysis: Inject the test compound under the identical chromatographic conditions to obtain its retention time and calculate its log k.

  • logP Calculation: Interpolate the log k of the test compound onto the calibration curve to determine its logP value.[16]

Aqueous Solubility

Rationale: A compound must be in solution to be absorbed and exert its biological effect.[17] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[18][19] The shake-flask method is the "gold standard" for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound.[20][21]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

  • Media Preparation: Prepare relevant aqueous buffers, such as phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.[22]

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the buffer in a sealed vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[20][21]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid sample loss through adsorption to the filter.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the compound at known concentrations.

    • Accurately dilute the saturated filtrate and measure its concentration using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Result Reporting: The measured concentration represents the thermodynamic solubility, typically reported in µg/mL or µM.

Solid-State Characterization: Thermal Analysis

Rationale: The solid-state properties of a compound are crucial for its handling, stability, and formulation.[17][18] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide vital information about melting point, crystallinity, polymorphism, and thermal stability.[23][24][25]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions.[26]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles, and to quantify the presence of volatiles like water or residual solvents.[26][27]

Experimental Protocol: DSC/TGA Analysis

  • Sample Preparation: Accurately weigh a small amount of the solid compound (typically 2-5 mg) into an appropriate sample pan (e.g., aluminum).

  • Instrument Setup:

    • Place the pan in the instrument furnace.

    • Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate.[27]

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a relevant temperature range (e.g., 25°C to 300°C).

  • Data Analysis:

    • DSC Thermogram: An endothermic peak indicates melting, with the onset temperature typically reported as the melting point.

    • TGA Thermogram: A step-wise loss of mass indicates decomposition. The temperature at which significant mass loss begins is a measure of thermal stability.

Data Synthesis and Interpretation

The ultimate goal of physicochemical profiling is to synthesize disparate data points into a coherent assessment of a compound's drug-like potential. The interplay between these properties is often more revealing than any single value.

G pKa pKa Solubility Solubility pKa->Solubility Ionization state affects dissolution Absorption Absorption & Permeability pKa->Absorption Governs charge state in GI tract Binding Target Binding & Selectivity pKa->Binding Determines H-bond donor/acceptor status logP logP / logD logP->Solubility Often inversely correlated logP->Absorption Key driver for membrane crossing logP->Binding Influences hydrophobic interactions Solubility->Absorption Must be in solution to be absorbed Formulation Formulation & Developability Solubility->Formulation Dictates dose form (oral, IV)

Caption: Interplay of core physicochemical properties and their impact on drug development.

Summary of Physicochemical Profile:

ParameterMethodExpected ResultImplication for Drug Development
Identity & Purity NMR, HPLC-MSStructure confirmed, >95% purityEnsures data quality and validity.
pKa Potentiometric Titration~9-10 (for piperidine N)Compound will be predominantly charged (cationic) at physiological pH (7.4), which typically enhances aqueous solubility but can reduce passive membrane permeability.
logD at pH 7.4 RP-HPLCLow to moderateA balanced logD is desirable. If too low, permeability may be poor. If too high, may lead to poor solubility and high plasma protein binding.
Aqueous Solubility Shake-Flask (pH 7.4)pH-dependentSolubility is expected to be higher at lower pH due to protonation of the piperidine nitrogen. Solubility at pH 7.4 is a critical parameter for predicting oral absorption.[17][18]
Thermal Stability TGA / DSCMelting point, decomp. temp.Defines storage and handling conditions. A sharp melting point suggests a crystalline solid.

Expert Interpretation: The physicochemical profile of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate suggests a molecule with characteristics common to many nitrogenous heterocyclic scaffolds used in drug discovery. The basic piperidine nitrogen will render the molecule largely protonated and positively charged at physiological pH. This is a double-edged sword: it will likely confer good aqueous solubility but may present a challenge for passive diffusion across the lipid bilayers of cell membranes. The measured logD at pH 7.4 will be the most telling predictor of this balance. A low-to-moderate logD value would be optimal, suggesting sufficient lipophilicity to engage with biological targets without compromising solubility to an unmanageable degree. The solid-state data from DSC/TGA will be crucial for any future formulation development, providing insights into its stability and physical form. This comprehensive profile allows development teams to anticipate potential liabilities and devise strategies—such as prodrug approaches or formulation enhancements—to mitigate them early in the discovery process.

References

  • Impact of physicochemical profiling for rational approach on drug discovery. PubMed. Available at: [Link]

  • What is the impact of physicochemical profiling on rational drug design?. Consensus. Available at: [Link]

  • Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. Available at: [Link]

  • Solubility Test. AxisPharm. Available at: [Link]

  • Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. TSI Journals. Available at: [Link]

  • Solubility Testing of Drug Candidates. Pharma.Tips. Available at: [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Available at: [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LinkedIn. Available at: [Link]

  • Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage. Available at: [Link]

  • Thermal Analysis of Pharmaceuticals Handbook. METTLER TOLEDO. Available at: [Link]

  • Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I. Optica Publishing Group. Available at: [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). rajournals. Available at: [Link]

  • Thermal Analysis Instruments (DSC, TGA). ResolveMass Laboratories Inc.. Available at: [Link]

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC - NIH. Available at: [Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. Available at: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • Structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. ScienceDirect. Available at: [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

  • Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. PubMed. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

  • CAS 2174940-65-7 (tert-Butyl (R)-3-(piperidin-3-yl)azetidine-1-carboxylate). Scitegrity. Available at: [Link]

Sources

Exploratory

Toxicity, Safety, and Handling Data for tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate (CAS: 2174940-66-8) has emerged as a highly valuable chiral building block. Its dual-ring architecture—compr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate (CAS: 2174940-66-8) has emerged as a highly valuable chiral building block. Its dual-ring architecture—comprising a conformationally restricted azetidine linked to a piperidine ring—makes it an ideal scaffold for synthesizing complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and CNS-active therapeutics.

Because this compound is a pre-clinical, research-grade intermediate, exhaustive in vivo clinical safety data is not publicly available. Instead, its safety profile must be rigorously deduced through predictive toxicology, structural alerts, and in vitro profiling. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive, mechanistically grounded guide to the toxicity, handling hazards, and experimental safety validation of this critical intermediate.

Physicochemical Properties & Structural Toxicology

Understanding the physical parameters of a compound is the first step in predicting its pharmacokinetic behavior and inherent toxicity.

Table 1: Physicochemical Properties

PropertyValueCausality / Relevance to Safety
CAS Number 2174940-66-8[1]Unique identifier for chemical safety tracking.
Molecular Formula C₁₃H₂₄N₂O₂[1]Indicates a highly lipophilic structure capable of membrane diffusion.
Molecular Weight 240.34 g/mol [1]Low MW (<500 Da) suggests high potential for dermal penetration.
Purity ≥98% (Commercial standard)[2]Impurities (e.g., residual solvents or heavy metals) can confound toxicity assays.
Storage Conditions 2-8°C, Sealed, Dry[1]Prevents oxidative degradation of the secondary amine into reactive N-oxides.
Structural Alerts and Mechanistic Hazards

The toxicity profile of this compound is heavily dictated by two distinct structural features:

  • The tert-Butyloxycarbonyl (Boc) Protecting Group: While the Boc group provides excellent stability under basic conditions, it is highly labile in acidic environments. The causality of its hazard lies in its cleavage mechanism: acid-catalyzed deprotection generates a transient tert-butyl cation, which rapidly decomposes into isobutylene gas and carbon dioxide[3]. In a biological context (e.g., accidental ingestion leading to gastric acid exposure), this can cause localized tissue stress. In a laboratory scale-up context, the rapid evolution of isobutylene—a regulated Volatile Organic Compound (VOC)—poses severe pressurization, explosion, and inhalation hazards[3].

  • The Secondary Amine (Piperidine Moiety): The unprotected secondary amine on the piperidine ring is biologically active. In hepatic environments, secondary amines are highly susceptible to Cytochrome P450 (CYP450)-mediated N-oxidation or nitrosation, potentially generating reactive oxygen species (ROS) or genotoxic nitrosamines.

ToxicityPathway A tert-Butyl (S)-3-(piperidin-3-yl) azetidine-1-carboxylate (Stable Precursor) B Acidic Microenvironment (Lysosomal/Gastric Deprotection) A->B C Free Secondary Amine (Reactive Intermediate) B->C D Isobutylene + CO2 (Gaseous Byproducts) B->D E CYP450 N-Oxidation / Nitrosation C->E F Cellular Stress Response (ROS Generation & Apoptosis) E->F

Fig 1: Putative metabolic degradation and cellular stress pathway of the Boc-protected compound.

Hazard Identification (Predictive GHS Profiling)

In the absence of bespoke in vivo LD50 data, the compound is classified using the Globally Harmonized System (GHS) based on structural analogues (Boc-protected aliphatic heterocycles).

Table 2: Predictive GHS Hazard Classifications

Hazard CodeHazard StatementMechanistic Causality
H315 Causes skin irritationThe compound's lipophilicity allows it to disrupt the lipid bilayer of the stratum corneum, causing localized inflammation.
H319 Causes serious eye irritationThe basicity of the secondary amine can cause rapid saponification of ocular lipids upon contact.
H335 May cause respiratory irritationInhalation of aerosolized powder can lead to mucosal irritation due to local pH changes in the respiratory tract.

Mandatory Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Experimental Protocols: In Vitro Cytotoxicity Profiling

To establish a reliable safety baseline before utilizing this compound in downstream synthesis or biological assays, researchers must perform rigorous in vitro cytotoxicity profiling. The following methodology details a self-validating MTT assay.

Rationale and Causality

We utilize the HepG2 (Human Hepatocellular Carcinoma) cell line because these cells retain a degree of CYP450 metabolic competence. This is critical: testing this compound in metabolically inert cells would fail to capture the toxicity of the N-oxidized metabolites generated by the piperidine ring. The MTT assay itself is self-validating; it relies on the causality that only living cells possess functional mitochondrial succinate dehydrogenases capable of reducing the tetrazolium dye into a measurable formazan product.

Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

    • Seed cells at a density of 1×104 cells/well in a flat-bottom 96-well microplate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence and exponential growth phase entry.

  • Compound Preparation & Vehicle Control (Self-Validation):

    • Dissolve tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate in anhydrous DMSO to create a 10 mM stock solution.

    • Critical Step: Dilute the stock in culture media to create a concentration gradient (0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is ≤0.1% . Exceeding this threshold introduces solvent-induced cytotoxicity, confounding the baseline and invalidating the assay.

  • Exposure Phase:

    • Aspirate the old media and apply 100 µL of the compound-dosed media to the respective wells. Include a positive control (e.g., 1 µM Doxorubicin) to validate assay sensitivity. Incubate for 48 hours.

  • MTT Addition & Formazan Solubilization:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate for 4 hours in the dark.

    • Carefully aspirate the media to avoid disturbing the purple formazan crystals at the bottom of the wells.

    • Add 100 µL of pure DMSO to each well to solubilize the crystals. Place on an orbital shaker for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism), normalizing the data against the 0.1% DMSO vehicle control.

MTTWorkflow S1 Seed HepG2 Cells (Metabolically Active) S2 Compound Exposure (0.1-100 µM, 48h) S1->S2 S3 Add MTT Reagent (Mitochondrial Cleavage) S2->S3 S4 Solubilize Formazan (DMSO) S3->S4 S5 Absorbance Readout (570 nm) S4->S5

Fig 2: Self-validating in vitro cytotoxicity workflow using the MTT assay.

Laboratory Handling, Scale-Up, and Spill Management

When moving from milligram-scale biological profiling to gram-scale synthetic chemistry, the handling protocols must adapt to the specific hazards of the Boc group.

  • Ventilation and Scale-Up Hazards: All manipulations of the dry powder must occur within a Class II biological safety cabinet or a certified chemical fume hood. If the compound is subjected to acidic deprotection (e.g., using Trifluoroacetic acid or Methanesulfonic acid) during synthesis, the reaction must be properly vented. The stoichiometric release of isobutylene gas can rapidly over-pressurize closed systems. For pilot-scale reactions, an external toluene/methanesulfonic acid scrubber system is highly recommended to mitigate isobutylene emissions and comply with VOC environmental regulations[3].

  • Personal Protective Equipment (PPE): Standard nitrile gloves are required; however, due to the lipophilic nature of the compound, double-gloving is recommended during prolonged handling of concentrated stock solutions. Safety goggles and a fitted lab coat are mandatory.

  • Spill Protocol: In the event of a powder spill, do not use water or acidic neutralizing agents, as this may trigger uncontrolled Boc-deprotection and off-gassing. Sweep up the solid using a static-free brush and dispose of it in a sealed, labeled hazardous waste container. For solution spills, absorb with an inert material (e.g., vermiculite) and clean the area with a mild, basic detergent.

References

  • Title: Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections Source: Organic Process Research & Development - American Chemical Society (ACS) URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

Abstract This technical guide provides a comprehensive examination of the thermodynamic stability of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate, a heterocyclic compound of interest in pharmaceutical develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the thermodynamic stability of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate, a heterocyclic compound of interest in pharmaceutical development. In the absence of extensive empirical data for this specific molecule, this guide synthesizes established chemical principles and data from analogous structures to present a predictive analysis of its stability profile. We will delve into the intrinsic chemical liabilities of the constituent functional groups—the Boc-protected azetidine and the piperidine ring—to forecast potential degradation pathways under various stress conditions. Furthermore, this document outlines a robust, self-validating experimental framework for the systematic evaluation of the compound's stability, adhering to international regulatory standards. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally assess the stability of this and structurally related molecules.

Introduction: The Imperative of Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly influences the safety, efficacy, and shelf-life of a drug product. A thorough understanding of a molecule's stability profile is not only a regulatory requirement but also a critical factor in formulation development, packaging selection, and the definition of storage conditions.

tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate is a chiral molecule featuring a Boc-protected azetidine ring linked to a piperidine moiety. This unique combination of a strained four-membered ring and a saturated six-membered heterocycle presents a distinct set of potential stability challenges. This guide will provide a detailed roadmap for elucidating these challenges through a combination of predictive analysis and rigorous experimental design.

Predictive Stability Analysis: Identifying Potential Degradation Pathways

A proactive approach to stability assessment begins with a theoretical evaluation of the molecule's structure to identify its most probable degradation pathways.

The Labile Nature of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis. Its utility stems from its general stability under basic and nucleophilic conditions, while being readily cleaved under acidic conditions.[1][2][] This inherent acid lability is the primary anticipated degradation pathway for the azetidine portion of the molecule.

  • Acid-Catalyzed Hydrolysis: In the presence of protic or Lewis acids, the carbonyl oxygen of the Boc group can be protonated, initiating a cascade that leads to the formation of a stable tert-butyl cation, carbon dioxide, and the deprotected azetidinyl-piperidine. The acidic environment can be extrinsic (e.g., from excipients in a formulation) or intrinsic (e.g., auto-catalysis if the molecule itself has acidic properties).

  • Thermolysis: The Boc group is also susceptible to thermal degradation, although typically at elevated temperatures.[2][4] This thermolytic cleavage can proceed through a similar carbocation intermediate, leading to the same deprotected product.

The Oxidative Vulnerability of the Piperidine Ring

The piperidine ring, a saturated secondary amine, is prone to oxidation.[5] This degradation can be triggered by atmospheric oxygen, light (photo-oxidation), or the presence of trace metal ions that can act as catalysts.[5][6] Several oxidative degradation products are conceivable:

  • N-Oxidation: The lone pair of electrons on the piperidine nitrogen can be oxidized to form the corresponding N-oxide. This is a common metabolic and degradation pathway for piperidine-containing compounds.[5]

  • Dehydrogenation: Oxidation can also lead to the formation of imines, such as 2,3,4,5-tetrahydropyridine, through the loss of hydrogen from the nitrogen and an adjacent carbon atom.[5][7][8]

  • Ring Opening: Under more aggressive oxidative conditions, the piperidine ring can undergo cleavage, resulting in a variety of smaller, more polar degradation products including aldehydes, ketones, and carboxylic acids.[5]

The Strain-Driven Reactivity of the Azetidine Ring

The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), making it more reactive than its five- or six-membered counterparts, though more stable than the highly strained aziridine ring.[9][10][11] This strain can be a driving force for ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles.

  • Acid-Mediated Ring Opening: Following the acid-catalyzed removal of the Boc group, the resulting secondary amine in the azetidine ring can be protonated. A subsequent nucleophilic attack (e.g., by water or other nucleophiles present in the system) on one of the ring carbons can lead to the opening of the four-membered ring.

The interplay of these potential degradation pathways is a key consideration. For instance, the deprotection of the Boc group could potentially make the azetidine ring more susceptible to subsequent degradation.

A Framework for Experimental Stability Assessment

A comprehensive evaluation of the thermodynamic stability of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate requires a multi-faceted experimental approach, including forced degradation studies and long-term stability testing under various conditions. The following protocols are designed to be self-validating, ensuring the reliability of the generated data.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish degradation pathways.[12] These studies are crucial for developing and validating stability-indicating analytical methods.

Objective: To identify the likely degradation products of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Neutral Hydrolysis: Mix the stock solution with water and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period.

    • Photolytic Degradation: Expose the stock solution (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8] A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat at a controlled temperature (e.g., 80 °C) for a defined period.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method.

  • Analytical Method: A validated High-Performance Liquid Chromatography (HPLC) method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended.[13] This allows for the separation of the parent compound from its degradation products, as well as their preliminary identification based on their mass-to-charge ratio.

Data Presentation:

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation of Parent CompoundNumber of Degradation Products
0.1 N HCl2460
0.1 N NaOH2460
Water2460
3% H₂O₂2425
Light (ICH Q1B)-25
Dry Heat4880

Table 1: Illustrative Data Summary for Forced Degradation Studies.

Diagram of Forced Degradation Workflow:

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1 N NaOH, 60°C) Stock->Base Neutral Neutral Hydrolysis (Water, 60°C) Stock->Neutral Oxidative Oxidative Degradation (3% H₂O₂, 25°C) Stock->Oxidative Photo Photolytic Degradation (ICH Q1B) Stock->Photo Thermal Thermal Degradation (Solid, 80°C) Stock->Thermal Analysis HPLC-PDA-MS Analysis Acid->Analysis Base->Analysis Neutral->Analysis Oxidative->Analysis Photo->Analysis Thermal->Analysis

Caption: Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Studies

Following the identification of potential degradation products, long-term and accelerated stability studies are conducted to determine the shelf-life and appropriate storage conditions for the compound. These studies should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2).[4][6][7]

Objective: To evaluate the stability of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate over an extended period under defined storage conditions.

Experimental Protocol:

  • Batch Selection: At least three primary batches of the compound should be used for the study.[6]

  • Container Closure System: The compound should be stored in the proposed container closure system for marketing.[6]

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Intermediate (if applicable): 30 °C ± 2 °C / 65% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Analytical Tests: At each time point, samples should be tested for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating method.

Data Presentation:

Storage ConditionTime Point (months)AppearanceAssay (%)Individual Impurity (%)Total Impurities (%)
25°C/60%RH 0
3
6
12
40°C/75%RH 0
3
6

Table 2: Illustrative Data Summary for Long-Term and Accelerated Stability Studies.

Diagram of ICH Stability Testing Logic:

ICH_Stability_Logic cluster_input Input cluster_conditions Storage Conditions cluster_testing Testing Schedule cluster_output Output API tert-Butyl (S)-3-(piperidin-3-yl) azetidine-1-carboxylate (≥3 Batches) LongTerm Long-Term 25°C/60%RH API->LongTerm Accelerated Accelerated 40°C/75%RH API->Accelerated LT_Schedule 0, 3, 6, 9, 12, 18, 24, 36 months LongTerm->LT_Schedule Acc_Schedule 0, 3, 6 months Accelerated->Acc_Schedule Data Stability Data (Assay, Impurities, Appearance) LT_Schedule->Data Acc_Schedule->Data ShelfLife Shelf-Life Determination Data->ShelfLife

Caption: Logic Flow for ICH-Compliant Stability Testing.

The Role of Computational Chemistry in Stability Prediction

In addition to experimental studies, computational modeling can provide valuable insights into the thermodynamic stability of a molecule.[14] Techniques such as Density Functional Theory (DFT) can be employed to:

  • Calculate Bond Dissociation Energies: Identify the weakest bonds in the molecule, which are likely to be the points of initial degradation.

  • Model Reaction Pathways: Elucidate the mechanisms of potential degradation reactions and calculate the activation energies for these pathways. This can help to predict the major degradation products.

  • Predict Spectroscopic Properties: The calculated spectroscopic properties (e.g., NMR, IR) of potential degradation products can aid in their identification during experimental analysis.

While computational methods are predictive, they can be a powerful tool to guide experimental design and aid in the interpretation of results.

Conclusion

The thermodynamic stability of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate is a critical quality attribute that must be thoroughly understood for its successful development as a pharmaceutical agent. This guide has provided a predictive analysis of its potential degradation pathways based on the known chemistry of its constituent functional groups. The primary anticipated liabilities are acid-catalyzed hydrolysis of the Boc group and oxidation of the piperidine ring, with the potential for strain-driven ring opening of the azetidine moiety.

A robust experimental approach, encompassing forced degradation studies and long-term stability testing under ICH guidelines, is essential to confirm these predictions and to establish a comprehensive stability profile. The integration of modern analytical techniques, such as HPLC-MS, is crucial for the separation and identification of degradation products. By following the principles and protocols outlined in this guide, researchers and drug development professionals can systematically and scientifically evaluate the thermodynamic stability of this and other complex heterocyclic molecules, ensuring the development of safe and effective medicines.

References

  • BenchChem. (2025).
  • International Council for Harmonisation. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
  • Ropel, M. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • PubMed. (2000). Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo.
  • ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • SciSpace.
  • BOC Sciences. BOC-Amino Acids.
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • RSC Publishing. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • ResearchGate.
  • NextSDS. tert-butyl 3-[3-(azetidin-3-yl)
  • LOCKSS. (2011).
  • Wikipedia. Azetidine.
  • PubChem. tert-Butyl 3-(piperazin-1-yl)
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • ACS Publications. (2018). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry.
  • Lab-Chemicals.Com. tert-Butyl 3-(piperazin-1-yl)
  • BOC Sciences. CAS 2174940-65-7 (tert-Butyl (R)-3-(piperidin-3-yl)
  • Sigma-Aldrich.
  • PMC. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening.
  • ACS Publications. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. tert-Butyl Esters.
  • MCE. tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) | Biochemical Reagent.
  • Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate as a Chiral Building Block in Advanced Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The pursuit of novel chemical space in drug discove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The pursuit of novel chemical space in drug discovery has driven the transition from flat, sp²-rich aromatic molecules to sp³-rich, three-dimensional scaffolds. Among these, the combination of azetidine and piperidine rings has emerged as a privileged structural motif. tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate represents a highly versatile, chiral building block that merges the metabolic stability of a piperidine ring with the structural rigidity and unique exit vectors of an azetidine ring .

As a Senior Application Scientist, I have designed this guide to detail the physicochemical rationale, orthogonal reactivity, and step-by-step protocols for integrating this specific (S)-enantiomer into complex active pharmaceutical ingredients (APIs), including Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors.

Physicochemical Profiling & Structural Rationale

The Synergy of Piperidine and Azetidine

The selection of a core heterocyclic scaffold profoundly influences the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a lead compound .

  • Azetidine (Four-membered ring): Imparts significant structural rigidity and lowers lipophilicity (logP) compared to larger macrocycles. Its compact nature often improves aqueous solubility, while the inherent ring strain can lock the molecule into a specific bioactive conformation.

  • Piperidine (Six-membered ring): Adopts a stable chair conformation with low ring strain, providing a metabolically robust framework that is highly tolerant to functionalization.

By linking these two rings at the 3-position, the resulting scaffold provides a unique 3D topological profile. The (S)-stereocenter at the piperidine C3 position is critical: it dictates the spatial trajectory of the attached pharmacophores, which is essential for fitting into asymmetric binding pockets (e.g., the hinge region of kinases) or facilitating the precise protein-protein interactions required in PROTAC ternary complexes .

Orthogonal Reactivity

The building block is engineered with orthogonal nitrogen protection:

  • Piperidine Nitrogen (N1'): A free, highly nucleophilic secondary amine ready for immediate diversification (alkylation, acylation, SNAr, or Buchwald-Hartwig coupling).

  • Azetidine Nitrogen (N1): Protected by a tert-butyloxycarbonyl (Boc) group. This prevents the more sterically accessible azetidine nitrogen from reacting prematurely and protects the strained four-membered ring from potential ring-opening under harsh basic or nucleophilic conditions.

Orthogonal Functionalization Strategy

The true value of this building block lies in its ability to be functionalized sequentially without cross-reactivity.

Workflow for orthogonal functionalization of the piperidine-azetidine scaffold.

Applications in Advanced Modalities

PROTAC Linker Development

In targeted protein degradation, the linker connecting the Protein of Interest (POI) ligand to the E3 ligase ligand is not merely a passive spacer; it actively influences the thermodynamics of the ternary complex. The rigid-yet-flexible nature of the piperidine-azetidine system has been successfully utilized to improve the oral bioavailability and degradation efficiency of PROTACs, such as those targeting the Androgen Receptor (AR) .

PROTAC assembly and mechanism using the chiral piperidine-azetidine linker.
Kinase Inhibitors and GPCR Modulators

Spirocyclic and linked piperidine-azetidine systems have been employed to discover highly selective kinase inhibitors (e.g., PYK2 and JAK3) and GPCR inverse agonists (e.g., ghrelin receptor) . The (S)-enantiomer specifically projects the azetidine ring into solvent-exposed regions while the piperidine anchors into the hydrophobic pocket, optimizing ligand efficiency (LE).

Quantitative Data & Optimization Tables

Table 1: Comparative Physicochemical Properties

Data synthesizes typical ranges for these isolated heterocycles versus the linked scaffold to guide lead optimization.

PropertyAzetidine CorePiperidine Core(S)-Piperidine-Azetidine Scaffold
Ring Size / Strain 4-membered (High Strain)6-membered (Low Strain)Hybrid (Balanced)
Conformation Rigid, puckeredFlexible, chairRestricted rotation at C3-C3' bond
Typical pKa (Amine) ~11.29~11.22~10.5 - 11.0 (Dependent on substitution)
Lipophilicity (logP) LowModerate to HighModerate (Tunable via N-substitution)
Metabolic Stability Vulnerable to ring openingHighly robustRobust, with azetidine shielded by steric bulk
Table 2: Optimization of Boc-Deprotection Conditions

Azetidines are sensitive to ring-opening under harsh acidic conditions. The following table validates the optimal conditions for Boc removal without degrading the azetidine core.

Acid SystemSolventTemp (°C)Time (h)Conversion (%)Azetidine Ring-Opening Impurity (%)Recommendation
4M HCl1,4-Dioxane252.0>99%< 1%Optimal (Clean salt formation)
TFA (10 eq)DCM253.0>95%~ 2%Good (Requires thorough co-evaporation)
6M HCl (aq)THF604.0>99%15 - 20% Avoid (Aqueous heat drives ring-opening)
TMSOTf / 2,6-LutidineDCM0 to 251.5>90%< 1%Alternative for acid-sensitive substrates

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to ensure scientific integrity through self-validation (e.g., tracking reaction progress via LCMS to prevent over-reaction).

Protocol A: Selective Reductive Amination of the Piperidine Nitrogen

Causality: Reductive amination is chosen over direct alkylation to avoid over-alkylation (quaternization) of the highly nucleophilic piperidine nitrogen. The Boc group on the azetidine is completely stable to these mildly acidic, reductive conditions.

Materials:

  • tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate (1.0 eq)

  • Target Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (cat., 0.1 eq)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under inert atmosphere ( N2​ ), dissolve the piperidine-azetidine building block (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous DCE (0.2 M concentration).

  • Catalysis: Add glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30–60 minutes. Validation: Draw a 10 µL aliquot, quench in MeOH, and analyze via LCMS to confirm the disappearance of the starting amine and formation of the imine/iminium intermediate.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3​ (1.5 eq) portionwise over 10 minutes to control the exothermic hydride transfer.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (gas evolution will occur). Extract the aqueous layer with Dichloromethane (DCM) three times.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Anhydrous Boc-Deprotection and Subsequent Amidation

Causality: As demonstrated in Table 2, anhydrous conditions are mandatory to prevent the hydrolytic ring-opening of the azetidine. 4M HCl in dioxane provides a clean, easily isolable hydrochloride salt.

Materials:

  • Intermediate 1 (from Protocol A) (1.0 eq)

  • 4M HCl in 1,4-Dioxane (10.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Deprotection: Dissolve Intermediate 1 in a minimal amount of anhydrous DCM. Add 4M HCl in 1,4-Dioxane (10.0 eq). Stir at room temperature for 2 hours.

  • Validation: Monitor by TLC (Ninhydrin stain) or LCMS. The starting material should completely disappear, yielding a highly polar baseline spot.

  • Salt Isolation: Concentrate the mixture under a stream of nitrogen. Co-evaporate with anhydrous toluene (2x) to remove residual HCl and dioxane, yielding the azetidine hydrochloride salt as a white/off-white solid. Do not use aqueous workup here.

  • Amidation: Dissolve the resulting salt and the target carboxylic acid (1.1 eq) in anhydrous DMF (0.1 M).

  • Activation: Add DIPEA (4.0 eq) to neutralize the hydrochloride salt and establish a basic environment. Add HATU (1.2 eq) in one portion.

  • Completion: Stir at room temperature for 4 hours. Quench with water, extract with EtOAc, wash extensively with 5% LiCl (aq) to remove DMF, dry, and purify via preparative HPLC to yield the final API.

References

  • Discovery of ARD-1676 as a Highly Potent and Orally Efficacious AR PROTAC Degrader with a Broad Activity against AR Mutants for the Treatment of AR+ Human Prostate Cancer Journal of Medicinal Chemistry, ACS Publications. Demonstrates the application of piperidine-azetidine and related linked ring systems as advanced linkers in PROTAC synthesis to achieve high oral bioavailability. URL:[Link]

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems The Journal of Organic Chemistry, ACS Publications. Discusses the synthetic strategies, orthogonal protection (Boc), and functionalization of piperidine-azetidine architectures in medicinal chemistry. URL:[Link]

Application

Application Note: C–N Cross-Coupling Strategies for tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

Executive Summary & Structural Rationale In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to topologically complex, sp3-rich scaffolds is a proven strategy to enhance aqueous solubility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to topologically complex, sp3-rich scaffolds is a proven strategy to enhance aqueous solubility, metabolic stability, and target selectivity. tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate is a highly versatile, conformationally restricted dual-heterocyclic building block.

This scaffold features orthogonal reactivity: a Boc-protected azetidine ring and a free secondary amine on the (S)-piperidine ring. The primary synthetic challenge lies in the selective functionalization of the sterically hindered secondary amine. While classical Nucleophilic Aromatic Substitution (SNAr) is viable for highly electron-deficient electrophiles, transition-metal-catalyzed C–N cross-coupling is required for electron-neutral, electron-rich, or sterically demanding aryl and heteroaryl halides.

This application note provides a comprehensive, causality-driven guide to executing Buchwald-Hartwig and Nickel-photocatalyzed aminations on this specific piperidine-azetidine scaffold.

Mechanistic Rationale & Catalyst Selection

The Challenge of Secondary Amines

Coupling a 3-substituted piperidine presents specific mechanistic hurdles. The steric bulk adjacent to the nitrogen can impede the transmetalation step in the catalytic cycle. Furthermore, secondary alkyl amines are highly susceptible to off-cycle β-hydride elimination from the palladium-amido intermediate, which leads to the formation of undesired imine byproducts and reduction of the aryl halide[1].

Palladium Catalysis: The Dominance of RuPhos

To overcome these barriers, the selection of the phosphine ligand is critical. RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is the premier ligand for this transformation[1].

  • Causality: The electron-rich dicyclohexylphosphino group accelerates the oxidative addition of the aryl halide. More importantly, the large biaryl backbone and the lower-ring isopropoxy groups enforce a highly congested coordination sphere around the palladium center. This steric crowding accelerates the desired reductive elimination to form the C–N bond while physically blocking the conformational alignment required for β-hydride elimination.

Nickel Photocatalysis: A Base-Sensitive Alternative

For substrates containing base-sensitive functional groups (e.g., esters, enolizable ketones) where strong bases like NaOtBu would cause degradation, a dual Nickel/Photoredox or direct Nickel-photocatalytic approach is highly effective. Recent advancements demonstrate that Ni(II)-bipyridine complexes, when irradiated with light, can catalyze C–N couplings using mild organic bases (like DBU), bypassing the need for alkoxide bases entirely[2].

CatalystSelection Start Aryl Halide + Piperidine-Azetidine CheckElec Electrophile Electronics? Start->CheckElec Deficient Electron-Deficient (e.g., 2-chloropyridine) CheckElec->Deficient Rich Electron-Rich / Neutral (e.g., 4-bromoanisole) CheckElec->Rich SNAr Classical SNAr (DIPEA, NMP, 120°C) Deficient->SNAr High Reactivity BHA Buchwald-Hartwig (Pd/RuPhos, NaOtBu) Deficient->BHA Mild Conditions Req. Rich->BHA Standard NiPhoto Ni-Photocatalysis (Ni(OAc)2, d-Mebpy, hν) Rich->NiPhoto Base-Sensitive

Caption: Decision logic for C-N cross-coupling of the piperidine-azetidine scaffold based on electrophile properties.

Quantitative Data: Condition Optimization

The following table summarizes the high-throughput experimentation (HTE) optimization for coupling tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate with a standard electron-neutral aryl bromide (e.g., 4-bromotoluene).

EntryPrecatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd2(dba)3 / BINAPCs2CO3Toluene10015%Extensive β-hydride elimination observed.
2Pd2(dba)3 / XPhosNaOtBu1,4-Dioxane10042%Moderate conversion; steric clash inhibits transmetalation.
3RuPhos Pd G3 / RuPhos NaOtBu THF 80 94% Rapid reductive elimination; no imine byproduct.
4RuPhos Pd G3 / RuPhosCs2CO31,4-Dioxane10088%Excellent alternative for moderately base-sensitive groups.
5Ni(OAc)2 / d-Mebpy (hν)DBUDMF/THF8581%Best for highly base-sensitive substrates[2].

Data synthesis derived from established piperidine coupling protocols[1].

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

This protocol utilizes the third-generation (G3) palladacycle precatalyst. The G3 precatalyst is air-stable and rapidly generates the active monoligated Pd(0) species under mild basic conditions, ensuring a highly reproducible initiation step.

Reagents Required
  • Amine: tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate (1.2 equiv)

  • Electrophile: Aryl/Heteroaryl Bromide or Chloride (1.0 equiv)

  • Catalyst: RuPhos Pd G3 (2–5 mol%)

  • Ligand: RuPhos (2–5 mol%, matching Pd loading)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M relative to electrophile)

Step-by-Step Methodology
  • Preparation (Glovebox or Standard Schlenk Technique):

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol, if solid), RuPhos Pd G3 (0.02 mmol, 16.7 mg), RuPhos (0.02 mmol, 9.3 mg), and NaOtBu (1.5 mmol, 144 mg).

    • Causality: Solid bases and catalysts are added first to minimize exposure to atmospheric moisture, which hydrolyzes NaOtBu and deactivates the Pd catalyst.

  • Solvent and Amine Addition:

    • Seal the vial with a PTFE-lined septum cap. If outside a glovebox, evacuate and backfill with dry Argon (3x).

    • Add anhydrous THF (5.0 mL) via syringe, followed by tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate (1.2 mmol, ~288 mg) (and the aryl halide if it is a liquid).

  • Reaction Initiation & Heating:

    • Place the vial in a pre-heated reaction block at 80 °C.

    • Validation Checkpoint: Within 5–10 minutes of heating, the reaction mixture should transition from a pale yellow suspension to a deep red/homogeneous amber solution. This color shift is the self-validating indicator that the G3 precatalyst has successfully collapsed to form the active Pd(0)-RuPhos complex.

  • Monitoring:

    • Stir vigorously for 2–4 hours. Monitor progress via LCMS.

    • Validation Checkpoint: LCMS should show the disappearance of the aryl halide. The product mass ( [M+H]+ ) will confirm successful coupling. If a mass corresponding to [M−2] of the amine is observed, β-hydride elimination is occurring, indicating compromised ligand or oxygen ingress.

  • Quench and Workup:

    • Cool the reaction to room temperature. Quench by filtering the mixture through a short pad of Celite to remove palladium black and inorganic salts. Elute with EtOAc (20 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography (typically using a gradient of Hexanes/EtOAc or DCM/MeOH depending on the polarity of the aryl group) to yield the Boc-protected coupled product.

ProtocolWorkflow Setup 1. Setup Glovebox / Schlenk Pd precatalyst + Ligand Base 2. Reagents Add Amine, Ar-X, Base, Solvent Setup->Base Heat 3. Heat 80-100°C Observe color shift Base->Heat Monitor 4. Monitor LCMS / TLC Check for completion Heat->Monitor Quench 5. Quench & Purify Filter pad Flash Chromatography Monitor->Quench

Caption: Step-by-step experimental workflow and validation for Pd-catalyzed Buchwald-Hartwig amination.

Downstream Applications: Orthogonal Deprotection

Once the piperidine nitrogen has been successfully arylated, the Boc protecting group on the azetidine ring can be cleanly removed to allow for further functionalization (e.g., amide coupling, reductive amination, or urea formation).

Standard Deprotection Protocol:

  • Dissolve the purified Boc-protected intermediate in Dichloromethane (DCM) (0.1 M).

  • Add Trifluoroacetic acid (TFA) to achieve a 1:4 ratio of TFA:DCM.

  • Stir at room temperature for 1–2 hours.

  • Validation: TLC will show complete consumption of the starting material. The free azetidine amine is highly polar and will typically stay at the baseline in standard normal-phase TLC.

  • Concentrate under vacuum, then neutralize by passing through a basic ion-exchange resin (e.g., Amberlyst A21) or by partitioning between EtOAc and saturated aqueous NaHCO3 to isolate the free base.

References

  • Song, G., Nong, D.-Z., Li, J.-S., Li, G., Zhang, W., Cao, R., Wang, C., Xiao, J., & Xue, D. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(15), 10285-10297.[Link]

  • Sather, A. C., & Martinot, T. A. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 23(8), 1725-1739.[Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

Introduction The burgeoning field of medicinal chemistry continually seeks novel molecular scaffolds to address complex biological targets. Among these, saturated heterocycles have garnered significant attention due to t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The burgeoning field of medicinal chemistry continually seeks novel molecular scaffolds to address complex biological targets. Among these, saturated heterocycles have garnered significant attention due to their three-dimensional structures, which can lead to improved pharmacological properties. The title compound, tert-butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate, represents a valuable building block, combining the rigid four-membered azetidine ring with the versatile six-membered piperidine moiety. The specific stereochemistry at the C3 position of the azetidine ring is often crucial for biological activity, making enantioselective synthesis a key consideration.[1]

This comprehensive guide provides a detailed, scalable, and robust protocol for the synthesis of tert-butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate. The proposed synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method well-suited for industrial applications due to its high efficiency, functional group tolerance, and scalability.[2][3] We will delve into the synthesis of the key chiral precursors, the scale-up of the coupling reaction, and the analytical methods required for quality control.

Synthetic Strategy Overview

The synthesis is logically divided into three main stages:

  • Synthesis of the Chiral Azetidine Precursor: Preparation of an activated (S)-azetidine derivative suitable for cross-coupling.

  • Synthesis of the Piperidine Coupling Partner: Preparation of a piperidine boronic ester.

  • Scale-Up Suzuki-Miyaura Cross-Coupling: The key C-C bond formation step to yield the target molecule.

The overall synthetic workflow is depicted below:

Synthetic_Workflow A (S)-N-Boc-3-hydroxyazetidine B (S)-tert-butyl 3-iodoazetidine-1-carboxylate A->B Iodination F tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate B->F Pd-catalyzed Cross-Coupling C N-Boc-3-piperidone D N-Boc-3-triflyloxypiperidine C->D Triflation E N-Boc-3-(pinacolato)boronate-piperidine D->E Miyaura Borylation E->F

Figure 1: Overall synthetic workflow for tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate.

Stage 1: Synthesis of (S)-tert-butyl 3-iodoazetidine-1-carboxylate

The synthesis of the chiral iodoazetidine precursor commences with the commercially available (S)-N-Boc-3-hydroxyazetidine. The iodination is a crucial step to activate the C3 position for the subsequent cross-coupling reaction.

Protocol 1: Iodination of (S)-N-Boc-3-hydroxyazetidine

This procedure is adapted from established methods for the iodination of alcohols.[4]

Materials:

Reagent/SolventCAS No.Molecular WeightQuantity (for 10g scale)Moles
(S)-N-Boc-3-hydroxyazetidine141775-54-6173.2110.0 g0.0577
Imidazole288-32-468.0811.8 g0.173
Triphenylphosphine (PPh₃)603-35-0262.2930.3 g0.115
Iodine (I₂)7553-56-2253.8122.0 g0.0866
Toluene108-88-392.14300 mL-
Saturated aq. Sodium Bicarbonate--100 mL-
Saturated aq. Sodium Thiosulfate--100 mL-
Ethyl Acetate141-78-688.11500 mL-
Brine--100 mL-
Anhydrous Sodium Sulfate7757-82-6142.0420 g-

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add (S)-N-Boc-3-hydroxyazetidine (10.0 g, 0.0577 mol) and toluene (300 mL).

  • Stir the solution and add imidazole (11.8 g, 0.173 mol) and triphenylphosphine (30.3 g, 0.115 mol).

  • Carefully add iodine (22.0 g, 0.0866 mol) portion-wise. The reaction is exothermic.

  • Heat the reaction mixture to 80 °C and stir for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (100 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (100 mL) to remove excess iodine, followed by brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-tert-butyl 3-iodoazetidine-1-carboxylate as a pale yellow oil.[5][6]

Expected Yield: 85-95%

Stage 2: Synthesis of N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

The synthesis of the piperidine boronic ester can be achieved from N-Boc-3-piperidone via a two-step process involving the formation of a triflate intermediate followed by a Miyaura borylation.

Protocol 2: Synthesis of N-Boc-3-triflyloxypiperidine

Materials:

Reagent/SolventCAS No.Molecular WeightQuantity (for 10g scale)Moles
N-Boc-3-piperidone98977-36-7199.2510.0 g0.0502
Lithium bis(trimethylsilyl)amide (LiHMDS) 1M in THF4039-32-1167.3360.2 mL0.0602
N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)37595-14-5357.2519.7 g0.0552
Anhydrous Tetrahydrofuran (THF)109-99-972.11250 mL-
Saturated aq. Ammonium Chloride--100 mL-
Diethyl Ether60-29-774.12400 mL-
Brine--100 mL-
Anhydrous Magnesium Sulfate7487-88-9120.3720 g-

Procedure:

  • Dissolve N-Boc-3-piperidone (10.0 g, 0.0502 mol) in anhydrous THF (150 mL) in a flame-dried three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LiHMDS (1M solution in THF, 60.2 mL, 0.0602 mol) dropwise over 30 minutes.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve Tf₂NPh (19.7 g, 0.0552 mol) in anhydrous THF (100 mL).

  • Add the solution of Tf₂NPh to the enolate solution at -78 °C via a cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (100 mL).

  • Extract the mixture with diethyl ether (2 x 200 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the triflate as a colorless oil.

Expected Yield: 70-85%

Protocol 3: Miyaura Borylation

Materials:

Reagent/SolventCAS No.Molecular WeightQuantity (for 10g scale)Moles
N-Boc-3-triflyloxypiperidine-331.3310.0 g0.0302
Bis(pinacolato)diboron (B₂pin₂)73183-34-3253.949.2 g0.0362
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.741.1 g0.00151
Potassium Acetate (KOAc)127-08-298.148.9 g0.0906
1,4-Dioxane123-91-188.11200 mL-
Water7732-18-518.0250 mL-
Celite®61790-53-2-10 g-

Procedure:

  • In a 500 mL flask, combine N-Boc-3-triflyloxypiperidine (10.0 g, 0.0302 mol), B₂pin₂ (9.2 g, 0.0362 mol), and potassium acetate (8.9 g, 0.0906 mol).

  • Add Pd(dppf)Cl₂ (1.1 g, 0.00151 mol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane (200 mL).

  • Heat the mixture to 80 °C and stir for 12-18 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired boronic ester.

Expected Yield: 60-75%

Stage 3: Scale-Up Suzuki-Miyaura Cross-Coupling

This is the final bond-forming step to assemble the target molecule. The Suzuki-Miyaura reaction is highly reliable for coupling sp³-hybridized organoboranes with alkyl halides.[2]

Suzuki_Mechanism Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)-X L₂ Pd0->Pd_complex Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)-R² L₂ Pd_complex->Transmetalation Transmetalation ArylB R²-B(OR)₂ ActivatedB [R²-B(OR)₂(Base)]⁻ ArylB->ActivatedB Activation Base Base Base->ArylB ActivatedB->Transmetalation Transmetalation->Pd0 Product R¹-R² Transmetalation->Product Reductive Elimination

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Suzuki-Miyaura Coupling

Materials:

Reagent/SolventCAS No.Molecular WeightQuantity (for 10g scale)Moles
(S)-tert-butyl 3-iodoazetidine-1-carboxylate254454-54-1283.1110.0 g0.0353
N-Boc-3-(pinacolato)boronate-piperidine1314703-47-3311.2312.1 g0.0388
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.500.39 g0.00177
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)657408-07-6410.511.45 g0.00353
Potassium Phosphate Tribasic (K₃PO₄)7778-53-2212.2722.5 g0.106
Toluene108-88-392.14200 mL-
Water7732-18-518.0220 mL-

Procedure:

  • To a 500 mL jacketed reactor, add (S)-tert-butyl 3-iodoazetidine-1-carboxylate (10.0 g, 0.0353 mol), N-Boc-3-(pinacolato)boronate-piperidine (12.1 g, 0.0388 mol), K₃PO₄ (22.5 g, 0.106 mol), Pd(OAc)₂ (0.39 g, 0.00177 mol), and SPhos (1.45 g, 0.00353 mol).

  • Purge the reactor with nitrogen for 15 minutes.

  • Add degassed toluene (200 mL) and degassed water (20 mL).

  • Heat the mixture to 60-70 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (200 mL) and filter through a pad of Celite®.

  • Wash the organic layer with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate with a small percentage of triethylamine to prevent streaking) to yield tert-butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate.

Expected Yield: 50-70%

Characterization and Quality Control

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. Chiral HPLC can be used to confirm the enantiomeric excess (ee) of the (S)-azetidine starting material and to ensure no racemization has occurred.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

Safety and Handling

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Palladium catalysts are expensive and should be handled with care. Recovery of the catalyst may be possible on a large scale.

  • Organoboron compounds should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The presented synthetic route, centered around a Suzuki-Miyaura cross-coupling, offers a scalable and efficient method for the preparation of tert-butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate. This guide provides detailed protocols and insights into the key steps, enabling researchers and drug development professionals to produce this valuable building block with high purity and in significant quantities. The modularity of this approach also allows for the synthesis of analogs by varying the substitution on either the azetidine or piperidine ring.

References

  • Zhang, J. et al. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • Jackson, R. F. W. et al. Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents and aromatic bromides. Journal of Organometallic Chemistry, 2001.
  • Google Patents. CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine.
  • Johnson, J. S. et al. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 2020.
  • Tamborini, L. et al. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 2019.
  • Gandon, V. et al. Synthesis of the chiral 3-substituted and 3,4-disubstituted 1,2-oxazetidines.
  • O'Brien, P. et al. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Xu, Y. et al. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules, 2022.
  • Ni, Y. et al. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 2017.
  • Guiry, P. J. et al. Synthesis of new chiral cis-3-aminoazetidines and their use in catalytic asymmetric reactions. Tetrahedron: Asymmetry, 2006.
  • Thomson, R. J. et al. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • Buchwald, S. L. et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2016.
  • Chem-Impex. 1-(tert-Butoxycarbonyl)-3-iodoazetidine. [Link]

  • ChemBK. tert-butyl 3-iodoazetidine-1-carboxylate. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate for the Synthesis of Conformationally-Restricted PROTAC Linkers

Authored by: Gemini, Senior Application Scientist Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system (UPS)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] The efficacy of a PROTAC is critically dependent on the architecture of its three components: a warhead for the POI, an E3 ligase-recruiting ligand, and the linker that connects them.[3][4] The linker is not a passive spacer but a key determinant of the ternary complex's stability and the PROTAC's overall pharmacological properties.[5][6] This guide details the strategic incorporation of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate, a bifunctional building block designed to impart conformational rigidity into PROTAC linkers. We provide a scientific rationale for its use, detailed protocols for its incorporation via amide coupling, and subsequent deprotection for further synthetic elaboration.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC's mechanism of action is event-driven; it induces proximity between a target protein and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3).[3][7] This proximity enables the E3 ligase to poly-ubiquitinate the POI, marking it for degradation by the 26S proteasome.[1][8] The linker's length, composition, and rigidity dictate the geometry of this ternary complex.[9]

While flexible linkers, such as polyethylene glycol (PEG) or simple alkyl chains, are synthetically accessible, they can incur a significant entropic penalty upon binding and may lead to suboptimal or unstable ternary complex conformations.[10] In contrast, rigid linkers that incorporate cyclic structures like piperidine, piperazine, or azetidine can pre-organize the PROTAC molecule into a more favorable conformation for ternary complex formation.[5][11][12]

Advantages of Rigid Linkers:

  • Reduced Entropic Penalty: Constraining the linker's conformation reduces the loss of entropy upon ternary complex formation, potentially improving binding affinity.[12]

  • Improved Selectivity: A well-designed rigid linker can disfavor the formation of off-target ternary complexes.[5]

  • Enhanced Physicochemical Properties: Cyclic motifs can improve properties like aqueous solubility and metabolic stability compared to linear alkyl chains.[10][11]

The building block, tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate, combines two distinct saturated heterocycles. This structure provides a rigid, three-dimensional scaffold that serves as an excellent foundation for constructing highly organized and potent PROTACs.

PROTAC_Mechanism_of_Action cluster_Cell Cellular Environment POI Protein of Interest (POI) TC POI-PROTAC-E3 Ternary Complex POI->TC Binds PROTAC PROTAC Molecule PROTAC->TC E3 E3 Ubiquitin Ligase E3->TC Recruited Ub_POI Poly-ubiquitinated POI TC->Ub_POI Ubiquitination PROTAC_recycled PROTAC (Recycled) TC->PROTAC_recycled Dissociation Ub Ubiquitin Ub->TC Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded Results in

Caption: PROTAC-mediated protein degradation pathway.

Synthetic Strategy & Protocols

The synthetic utility of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate lies in its orthogonal reactivity. The piperidine nitrogen is a nucleophilic secondary amine ready for coupling, while the azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This allows for a modular, step-wise linker construction.

The general workflow is:

  • Coupling: The piperidine nitrogen is coupled to a warhead or linker fragment that contains a suitable electrophile (e.g., an activated carboxylic acid).

  • Deprotection: The Boc group on the azetidine is removed to reveal a secondary amine, which can then be coupled to the E3 ligase ligand or another linker fragment.

Protocol 1: Amide Bond Formation with the Piperidine Moiety

This protocol describes the coupling of the piperidine nitrogen of the title compound with a generic carboxylic acid fragment (e.g., a POI ligand with a carboxylic acid handle) using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent.

Amide_Coupling_Workflow Reactants 1. Dissolve Piperidinyl-Azetidine & Carboxylic Acid (R-COOH) in anhydrous DMF Activation 2. Add DIPEA, followed by HATU (Pre-activation of acid) Reactants->Activation Reaction 3. Stir at Room Temperature (e.g., 2-16 hours) Monitor by LC-MS Activation->Reaction Workup 4. Aqueous Workup (e.g., Dilute with EtOAc, wash with aq. LiCl, brine) Reaction->Workup Purification 5. Dry, Concentrate & Purify (e.g., Flash Chromatography) Workup->Purification Product Final Coupled Product Purification->Product

Caption: General workflow for amide bond formation.

Materials & Equipment

Reagent/MaterialPurpose
tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylateLinker Building Block
Carboxylic Acid Fragment (R-COOH)Coupling Partner (e.g., Warhead)
HATUAmide Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic organic base
N,N-Dimethylformamide (DMF), anhydrousReaction Solvent
Ethyl Acetate (EtOAc), Dichloromethane (DCM)Extraction/Chromatography Solvents
Lithium Chloride (LiCl) solution, 5% aq.Helps remove residual DMF during workup
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)Workup Reagents
Glassware, Magnetic Stirrer, Argon/Nitrogen atmosphereStandard Organic Synthesis Setup
LC-MS, Flash Chromatography SystemAnalysis and Purification

Step-by-Step Procedure

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid fragment (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir for 5 minutes.

  • Add HATU (1.2 eq) in one portion. The reaction mixture may turn yellow.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with 5% aq. LiCl solution (3 times), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired coupled product.

Causality Note: HATU is a highly efficient coupling reagent often used for forming amide bonds, particularly with secondary amines, where steric hindrance can be a challenge.[13] DIPEA is used as a base to neutralize the hexafluorophosphate salt formed and to facilitate the reaction without acting as a competing nucleophile.[4] The aqueous LiCl wash is a proven technique to effectively remove the high-boiling point solvent, DMF.

Protocol 2: N-Boc Deprotection of the Azetidine Moiety

This protocol describes the removal of the Boc protecting group from the azetidine nitrogen using Trifluoroacetic Acid (TFA), a standard and robust method.[14][15]

Boc_Deprotection_Workflow Start 1. Dissolve Boc-Protected Substrate in Dichloromethane (DCM) Acid 2. Add Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v) at 0 °C Start->Acid Reaction 3. Warm to Room Temperature Stir for 1-3 hours Monitor by LC-MS Acid->Reaction Removal 4. Concentrate in vacuo to remove excess TFA/DCM Reaction->Removal Neutralize 5. Neutralize with sat. aq. NaHCO₃ & Extract with Organic Solvent Removal->Neutralize Product Final Deprotected Amine Neutralize->Product

Caption: General workflow for N-Boc deprotection.

Materials & Equipment

Reagent/MaterialPurpose
Boc-Protected SubstrateStarting Material from Protocol 1
Dichloromethane (DCM), anhydrousReaction Solvent
Trifluoroacetic Acid (TFA)Deprotecting Agent (Strong Acid)
Saturated aq. Sodium BicarbonateNeutralizing Base
Glassware, Ice Bath, Magnetic StirrerStandard Organic Synthesis Setup
Rotary EvaporatorSolvent Removal

Step-by-Step Procedure

  • Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the solution to achieve a final concentration of 20-50% (v/v).

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor by LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine product, which is often used in the next step without further purification.

Causality Note: The tert-butyl carbamate is stable to many reagents but is specifically designed to be labile under strong acidic conditions.[15][16] TFA protonates the carbonyl oxygen, which facilitates the elimination of the stable tert-butyl cation, leading to the formation of a carbamic acid that spontaneously decarboxylates to release the free amine.[15]

Data Presentation: Representative Amide Coupling Conditions

The choice of coupling reagents can influence reaction time and yield. The following table provides a summary of common conditions for coupling secondary amines in PROTAC synthesis.

Coupling ReagentBaseSolventTemp. (°C)Typical Time (h)Expected YieldNotes
HATU DIPEADMF252 - 1670-95%Highly efficient, fast reactions. Good for sterically hindered amines.[13]
HBTU/HOBt DIPEADMF254 - 2465-90%A classic and reliable choice.
EDC/HOBt DIPEADCM/DMF2512 - 2460-85%Cost-effective; urea byproduct can sometimes complicate purification.[17]
T3P PyridineEtOAc/DCM252 - 870-90%Byproducts are water-soluble, simplifying workup.

Conclusion

tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate is a valuable and versatile building block for advanced PROTAC design. Its rigid, bifunctional nature allows for the systematic construction of conformationally constrained linkers, a strategy that has been shown to yield PROTACs with improved potency, selectivity, and drug-like properties.[11][12] The robust and modular synthetic protocols presented here provide a clear pathway for researchers to integrate this scaffold into their drug discovery programs, facilitating the development of the next generation of targeted protein degraders.

References

  • Drug Discovery News. (2025). What are PROTACs? Mechanisms, advantages, and challenges. [Link]

  • Frontiers in Pharmacology. (2023). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • ACS Publications. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Ciulli, A., & Trainor, N. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]

  • Signal Transduction and Targeted Therapy. (2022). Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation. [Link]

  • Foley, C. A., et al. (2021). Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. RSC Chemical Biology. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • National Center for Biotechnology Information. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. [Link]

  • International Formulae Group. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Hindawi. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. [Link]

  • RSC Advances. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]

Sources

Method

solid-phase peptide synthesis using tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

An in-depth guide on the solid-phase synthesis of peptides using tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate, a novel building block for drug discovery. This document provides detailed protocols, mechanistic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide on the solid-phase synthesis of peptides using tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate, a novel building block for drug discovery. This document provides detailed protocols, mechanistic insights, and expert recommendations for researchers and scientists.

Introduction: Harnessing Structural Rigidity in Peptide Therapeutics

The introduction of conformationally constrained non-canonical amino acids is a powerful strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of peptide-based therapeutics. The novel diamino-azetidine building block, tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate, offers a unique scaffold to induce specific turns and secondary structures in synthetic peptides. Its rigid azetidine ring, coupled with the piperidine moiety, can significantly influence the peptide backbone's geometry, potentially leading to improved binding affinity to biological targets.

This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of this building block into peptide sequences using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).

Chemical Structure and Properties

The building block, tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate, possesses two key features relevant for SPPS: a Boc-protected secondary amine on the azetidine ring and an unprotected secondary amine on the piperidine ring. For seamless integration into Fmoc-based SPPS, the piperidine amine must be protected with an Fmoc group.

PropertyValue
IUPAC Name tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate
CAS Number 1211596-76-7
Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
Appearance White to off-white solid

Proposed Workflow for SPPS Incorporation

The successful incorporation of this building block requires a two-step process: first, the protection of the piperidine nitrogen with an Fmoc group, followed by the standard SPPS coupling reaction.

cluster_prep Building Block Preparation cluster_spps Solid-Phase Peptide Synthesis A tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate B Fmoc-OSu, DIPEA, DCM A->B Reaction C Fmoc-(S)-3-(piperidin-3-yl)azetidine-1-carboxylate-Boc B->C Purification D Fmoc-deprotection of growing peptide chain on resin E Activation of Fmoc-protected building block (HBTU/HOBt) D->E F Coupling to the resin-bound peptide E->F G Capping and washing F->G

Figure 1: General workflow for the preparation and incorporation of the azetidine building block in SPPS.

Detailed Protocols

Protocol 1: Fmoc Protection of the Piperidine Nitrogen

Rationale: To ensure selective coupling through the azetidine nitrogen during SPPS, the more nucleophilic piperidine nitrogen must be protected with an Fmoc group. This protection can be achieved using standard procedures.

Materials:

  • tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate (1.0 eq) in DCM.

  • Add DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add Fmoc-OSu (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Fmoc-protected building block.

Protocol 2: Solid-Phase Peptide Synthesis Coupling

Rationale: This protocol outlines the incorporation of the Fmoc-protected azetidine building block into a growing peptide chain on a solid support using standard HBTU/HOBt activation.

Materials:

  • Fmoc-protected tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

  • Peptide synthesis grade Dimethylformamide (DMF)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Fmoc-deprotected peptide-resin

Procedure:

  • Pre-activation: In a clean reaction vessel, dissolve the Fmoc-protected building block (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the vessel containing the Fmoc-deprotected peptide-resin.

  • Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is recommended due to the steric hindrance of the building block.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive, extend the coupling time or perform a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Proceed with the standard Fmoc deprotection step for the next coupling cycle.

Resin Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling BuildingBlock Fmoc-Azetidine-Boc Building Block Activation Activation (HBTU, HOBt, DIPEA in DMF) BuildingBlock->Activation Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 NextCycle Proceed to next cycle or final cleavage Wash2->NextCycle

Figure 2: Step-by-step workflow for the coupling of the Fmoc-protected azetidine building block in SPPS.

Final Cleavage and Deprotection

The final cleavage from the resin and removal of the Boc and other acid-labile side-chain protecting groups can be achieved using a standard cleavage cocktail, such as Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). The specific cocktail and cleavage time may need to be optimized based on the full peptide sequence.

Applications and Future Perspectives

The incorporation of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate into peptides can lead to novel analogues with constrained conformations. This can be particularly useful in:

  • Drug Discovery: Developing peptide-based drugs with enhanced receptor binding and improved pharmacokinetic profiles.

  • Protein Engineering: Probing the structure-activity relationships of proteins and enzymes.

  • Biomaterial Science: Creating novel peptide-based materials with defined secondary structures.

Further studies are warranted to fully explore the impact of this building block on peptide structure and function.

References

  • Fmoc Solid Phase Peptide Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when synthesizing the highly privileged, sp3-rich building block tert...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when synthesizing the highly privileged, sp3-rich building block tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate .

Due to the steric hindrance and electronic properties of saturated heterocycles, forging the C(sp3)–C(sp3) bond between the azetidine and piperidine rings is notoriously difficult. This guide covers troubleshooting for the two most robust synthetic strategies: Route A (Modern Ni/Photoredox sp3-sp3 Cross-Electrophile Coupling) and Route B (Classical Negishi Coupling followed by Pyridine Hydrogenation).

Section 1: sp3-sp3 Cross-Electrophile Coupling (Ni/Photoredox)

This modern approach directly couples 1-Boc-3-iodoazetidine and (S)-N-Cbz-3-iodopiperidine via dual nickel/photoredox catalysis. While highly step-economic, it is prone to radical-mediated side reactions.

Frequently Asked Questions

Q: Why am I observing high levels of dehalogenated azetidine/piperidine byproducts instead of the cross-coupled product? A: Hydrodehalogenation is the primary yield-limiting side reaction in metallaphotoredox sp3-sp3 couplings. This occurs when the photochemically generated alkyl radical undergoes deleterious Hydrogen Atom Transfer (HAT) before it can be captured by the nickel catalyst. If you are using a silane-based reductant (e.g., tris(trimethylsilyl)silane), the weak Si–H bond acts as a potent HAT donor. Actionable Advice: Switch to a supersilanol or silanolate-mediated system. This generates silyl radicals via a photocatalytic silanolate oxidation/silyl migration sequence, completely avoiding Si–H bonds and suppressing dehalogenation ()[1]. Ensure strictly anhydrous conditions, as trace water can also protonate radical anions.

Q: How do I minimize homocoupling of the piperidine or azetidine fragments? A: Homocoupling arises from mismatched radical generation rates versus oxidative addition rates at the Ni center. If the Ni(0) species undergoes oxidative addition with the same halide that is generating the radical pool, homocoupling dominates. Actionable Advice: Use an excess (1.5–2.0 equivalents) of the cheaper, more sterically hindered halide (typically 1-Boc-3-iodoazetidine). Employ a tridentate ligand like PyBOX to favor cross-selectivity and prevent alkyl chain isomerization.

Quantitative Optimization Data

Table 1: Optimization Parameters for Ni/Photoredox sp3-sp3 Coupling

Reductant SystemPhotocatalystAdditiveCross-Coupling YieldDehalogenation
(TMS)3SiHRu(bpy)3Cl2None< 15%> 70%
Mn powderIr[dF(CF3)ppy]2(dtbbpy)TMSCl35%40%
Supersilanol / BaseIr[dF(CF3)ppy]2(dtbbpy)TBAB78% < 5%
Mechanistic Pathway

G Ni0 Ni(0) Catalyst NiII Ni(II) Oxidative Addition (Aryl/Alkyl Halide) Ni0->NiII Oxidative Addition NiIII Ni(III) Intermediate NiII->NiIII Radical Capture Radical Alkyl Radical Generation (Photoredox/Silanolate) Radical->NiIII Alkyl Radical Dehal Dehalogenation Byproduct (via HAT) Radical->Dehal Excess HAT (Side Reaction) Product Cross-Coupled Product (sp3-sp3) NiIII->Product Reductive Elimination Product->Ni0 Catalyst Regeneration

Mechanistic cycle of Ni/Photoredox sp3-sp3 coupling highlighting the dehalogenation side pathway.

Protocol A: Self-Validating Ni/Photoredox sp3-sp3 Cross-Coupling
  • Preparation: In a nitrogen-filled glovebox, charge a vial with 1-Boc-3-iodoazetidine (1.5 equiv), (S)-N-Cbz-3-iodopiperidine (1.0 equiv), NiCl2(dtbbpy) (10 mol%), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2 mol%), supersilanol (2.0 equiv), and Na2CO3 (2.0 equiv).

  • Solvent Addition: Add anhydrous, deoxygenated DME (0.1 M). Seal the vial with a PTFE septum cap.

  • Irradiation: Remove from the glovebox and irradiate with 450 nm blue LEDs at room temperature for 24 hours.

  • Self-Validation Checkpoint: Upon initial irradiation, the solution must transition from the pale green/blue of Ni(II) to a deep red/brown, indicating the successful formation of the active Ni(0)/Ni(I) catalytic species. If the solution remains green, oxygen contamination has quenched the photoredox cycle.

Section 2: Classical Negishi Coupling & Hydrogenation

This highly scalable route involves the zinc insertion into 1-Boc-3-iodoazetidine, Negishi coupling with 3-bromopyridine, followed by Pt-catalyzed hydrogenation of the pyridine ring and chiral resolution.

Frequently Asked Questions

Q: The Negishi coupling gives low yield (<30%) due to incomplete zinc insertion into 1-Boc-3-iodoazetidine. How can I improve zinc activation? A: Unactivated zinc dust is coated with a passivating ZnO layer that strictly inhibits oxidative insertion. Actionable Advice: Employ the Knochel activation protocol. Suspend zinc dust in THF, add 5 mol% 1,2-dibromoethane, and heat to a mild reflux. The 1,2-dibromoethane reacts with the surface to form ZnBr2 and ethylene gas; this bubbling physically scrubs the passivating layer. Follow this with 5 mol% TMSCl to scavenge residual oxides and trace water ()[2]. Crucially, add 1.0 equivalent of anhydrous LiCl. LiCl forms a highly soluble RZnX·LiCl complex, preventing the organozinc species from precipitating and coating the reactive metal surface ()[3].

Q: During the hydrogenation of the pyridine intermediate to the piperidine ring, the PtO2 catalyst gets poisoned and the reaction stalls. A: The basic nitrogen of the pyridine intermediate (and the resulting piperidine product) strongly coordinates to Pt/Pd surfaces, occupying active sites and poisoning the catalyst. Actionable Advice: Perform the hydrogenation in a strictly acidic solvent system (e.g., glacial acetic acid or MeOH containing 1.1 equiv of HCl). Protonation of the nitrogen eliminates its lone-pair coordinating ability, ensuring continuous catalyst turnover.

Quantitative Optimization Data

Table 2: Quantitative Comparison of Zinc Activation Methods

Activation MethodAdditivesInitiation TimeZincate YieldNotes
None (As received)None> 24 h< 10%Passivation prevents reaction.
I2 (Catalytic)None2-4 h45%Inconsistent initiation.
1,2-DBE + TMSClLiCl (1.0 eq)< 10 min > 95% Highly soluble RZnX·LiCl complex.
Workflow Diagram

Workflow Step1 1. Zinc Activation (TMSCl / 1,2-DBE) Step2 2. Negishi Coupling (Pd/Ni Catalyst) Step1->Step2 Step3 3. Pyridine Hydrogenation (PtO2, Acidic Media) Step2->Step3 Step4 4. Chiral Resolution (L-Tartaric Acid / SFC) Step3->Step4 Final tert-Butyl (S)-3-(piperidin-3-yl) azetidine-1-carboxylate Step4->Final

Workflow for the classical Negishi coupling, hydrogenation, and chiral resolution synthesis route.

Protocol B: Self-Validating Zinc Activation and Negishi Coupling
  • Zinc Activation: In a flame-dried Schlenk flask under Argon, add Zn dust (2.0 equiv) and anhydrous LiCl (2.0 equiv). Heat under high vacuum at 150 °C for 15 mins, then cool and backfill with Argon.

  • Surface Scrubbing: Add dry THF to suspend the powders. Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 10 mins. Self-Validation Checkpoint: You must observe a slight exotherm and visible bubbling (ethylene gas evolution). If no bubbling occurs, the zinc is dead; discard and use a fresh batch.

  • Oxide Scavenging: Cool to room temperature, add TMSCl (5 mol%), and stir for 15 mins.

  • Zincate Formation: Add 1-Boc-3-iodoazetidine (1.5 equiv) dropwise. Stir at 40 °C for 2 hours.

  • Cross-Coupling: To the active zincate solution, add Pd2(dba)3 (2 mol%), XPhos (4 mol%), and 3-bromopyridine (1.0 equiv). Heat at 60 °C for 12 hours. Quench with saturated aqueous NH4Cl and extract with EtOAc.

References
  • Johnston, C. P., Smith, R. T., Allmendinger, S., & MacMillan, D. W. C. "Metallaphotoredox-catalysed sp3–sp3 cross-coupling of carboxylic acids with alkyl halides." Nature 536, 322–325 (2016). URL: [Link]

  • Limberakis, C. "Negishi Coupling", Synthetic Methods in Drug Discovery: Volume 1, Royal Society of Chemistry (2016). URL: [Link]

Sources

Optimization

Technical Support Center: Chiral Integrity of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

A Guide to Preventing Racemization During Amide Coupling Reactions Introduction Welcome to the technical support guide for tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate. This document is designed for researche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Racemization During Amide Coupling Reactions

Introduction

Welcome to the technical support guide for tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals who are utilizing this valuable chiral building block in their synthetic workflows. A common challenge encountered during the coupling of this secondary amine is the potential for racemization at the chiral center of the piperidine ring. This guide provides in-depth troubleshooting advice, preventative strategies, and detailed experimental protocols to help you maintain the enantiomeric purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant racemization of our final product after coupling tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate with an activated carboxylic acid. What is the likely cause?

A1: Racemization at the C3 position of the piperidine ring is the most probable cause. This typically occurs through a process of reversible ring-opening and closing of the piperidine ring, which is catalyzed by both base and acid. The likely mechanism involves the formation of an enamine intermediate, which is achiral. Subsequent ring closure can occur from either face, leading to a mixture of (S) and (R) enantiomers.

Q2: What role does the choice of coupling reagent play in preventing racemization?

A2: The choice of coupling reagent is critical. Reagents that lead to highly reactive activated esters can increase the rate of side reactions, including racemization. For this specific substrate, it is advisable to use coupling reagents that are known for their low racemization potential.

  • Recommended Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and T3P® (Propylphosphonic Anhydride) are excellent choices. These reagents generally lead to rapid amide bond formation, minimizing the time the substrate is exposed to conditions that could induce racemization.

  • Reagents to Use with Caution: Carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide), especially when used with additives like HOBt (Hydroxybenzotriazole), can be effective but may require more careful optimization of reaction conditions to suppress racemization.

Q3: How does the choice of base and solvent affect chiral purity?

A3: The base and solvent system is a crucial factor in controlling racemization.

  • Base Selection: Non-nucleophilic, sterically hindered bases are preferred. Diisopropylethylamine (DIPEA) is a commonly used base that is effective in scavenging the acid byproduct of the coupling reaction without promoting significant racemization. Stronger, more nucleophilic bases should be avoided as they can accelerate the problematic ring-opening pathway.

  • Solvent Effects: Polar aprotic solvents such as Dimethylformamide (DMF) and Acetonitrile (MeCN) are generally good choices for amide coupling reactions. It is important to use high-purity, anhydrous solvents, as water can hydrolyze the activated ester and complicate the reaction.

Q4: Can reaction temperature be used to control racemization?

A4: Yes, temperature control is a key parameter. Running the coupling reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly reduce the rate of racemization. While lower temperatures may slow down the desired amide bond formation, it often has a more pronounced effect on suppressing the undesired racemization pathway. It is recommended to start at 0 °C and allow the reaction to slowly warm to room temperature.

Preventative Strategies & Protocols

To proactively avoid racemization, a systematic approach to reaction optimization is recommended. The following section provides a detailed protocol and a decision-making workflow.

Recommended Protocol for Low-Racemization Coupling

This protocol is designed to minimize racemization when coupling tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate with a generic carboxylic acid.

Materials:

  • tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

  • Carboxylic acid

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Amine Addition: In a separate flask, dissolve tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Coupling: Cool the activated carboxylic acid solution to 0 °C. Add the amine solution dropwise to the activated acid solution.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is observed by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting racemization issues.

G cluster_0 Troubleshooting Racemization start Racemization Observed? reagent Review Coupling Reagent - Use HATU, HBTU, or T3P® start->reagent Yes success Racemization Suppressed start->success No base Assess Base and Solvent - Use DIPEA in anhydrous DMF/MeCN reagent->base temp Lower Reaction Temperature - Start at 0 °C base->temp check_ee Analyze Enantiomeric Excess (e.e.) temp->check_ee check_ee->success e.e. > 99% fail Problem Persists check_ee->fail e.e. < 99% contact Contact Technical Support fail->contact

Caption: A decision-making workflow for troubleshooting and preventing racemization.

Data Summary: Impact of Reaction Conditions on Enantiomeric Excess
Coupling ReagentBaseSolventTemperature (°C)Typical e.e. (%)
HATUDIPEADMF0 to RT>99
HBTUDIPEADMF0 to RT>98
T3P®DIPEAMeCN0 to RT>98
EDC/HOBtDIPEADMFRT90-95
EDC/HOBtTEACH2Cl2RT<90

Note: The data presented in this table are illustrative and can vary depending on the specific carboxylic acid substrate used.

Mechanistic Insights

Understanding the mechanism of racemization is key to its prevention. The diagram below illustrates the proposed pathway for racemization of the piperidine ring.

G cluster_1 Racemization Mechanism S_Enantiomer (S)-Enantiomer Intermediate Achiral Enamine Intermediate S_Enantiomer->Intermediate Ring-Opening (Base/Acid Catalyzed) Intermediate->S_Enantiomer Ring-Closure R_Enantiomer (R)-Enantiomer Intermediate->R_Enantiomer Ring-Closure

Caption: Proposed mechanism for racemization via an achiral enamine intermediate.

By carefully selecting the coupling reagents, base, solvent, and controlling the reaction temperature, the formation of this achiral enamine intermediate can be minimized, thus preserving the stereochemical integrity of your molecule.

References

  • Amide Bond Formation and Peptide Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • HATU as a Coupling Reagent: Carpino, L. A., Ionescu, D., & El-Faham, A. (1998). 1-Hydroxy-7-azabenzotriazole-Based Reagents: A New Generation of Highly Efficient Reagents for Peptide Coupling. The Journal of Organic Chemistry, 63(25), 9373-9376. [Link]

  • T3P® as a Coupling Reagent: Helavi, V. B., & Chouthaiwale, P. V. (2012). Propane phosphonic acid anhydride (T3P®): a versatile and powerful coupling reagent in organic synthesis. Tetrahedron, 68(45), 9255-9289. [Link]

Troubleshooting

Technical Support Center: Boc Cleavage of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

Welcome to the technical support resource for the deprotection of tert-butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the deprotection of tert-butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with removing the tert-butyloxycarbonyl (Boc) protecting group from this specific diamine scaffold. Here, we provide field-proven insights, detailed protocols, and a systematic approach to troubleshooting common experimental issues.

Introduction: The Chemistry and the Challenge

The Boc group is a ubiquitous protecting group for amines due to its stability in a wide range of conditions and its clean, acid-labile removal.[1][2] The standard deprotection mechanism involves acid-catalyzed cleavage, which proceeds through protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate that rapidly decarboxylates to yield the free amine.[1][3]

The substrate, tert-butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate, presents a specific challenge: it contains two basic nitrogen atoms—the piperidine ring nitrogen and the azetidine ring nitrogen from which the Boc group is being cleaved. During acid-mediated deprotection, both of these sites will be protonated, consuming at least two equivalents of acid before the catalytic cleavage can efficiently proceed. Insufficient acid is a primary cause of incomplete or stalled reactions with this substrate class. This guide will address this and other common issues to ensure a successful deprotection.

Quick Start Protocol: Standard Deprotection

For a routine, small-scale deprotection, the following protocol is a reliable starting point.

ParameterRecommended ConditionNotes
Reagent Trifluoroacetic Acid (TFA)High-purity, anhydrous TFA is recommended.
Solvent Dichloromethane (DCM)Anhydrous, ACS grade or higher.
Concentration 25-50% TFA in DCM (v/v)25% is often sufficient, but 50% can be used for faster kinetics.[1][4]
Temperature 0 °C to Room TemperatureStart at 0 °C to control any potential exotherm, then allow to warm.[1]
Reaction Time 1 - 2 hoursMonitor by LC-MS or TLC for completion.
Work-up In-vacuo removal of volatiles, followed by basic aqueous wash.Co-evaporation with toluene can help remove residual TFA.[5]

Core Troubleshooting Guide (Q&A Format)

This section addresses the most common problems encountered during the Boc cleavage of this substrate.

Question 1: My reaction is very slow or has stalled. LC-MS analysis shows a significant amount of starting material remaining even after several hours. What's wrong?

Answer: This is the most frequently encountered issue and is typically linked to insufficient acid.

Potential CauseScientific RationaleRecommended Solution
Insufficient Acid Stoichiometry The substrate has two basic nitrogen atoms that are protonated by TFA, forming trifluoroacetate salts. This consumes two full equivalents of acid. An insufficient charge of TFA will be depleted, halting the catalytic deprotection cycle. The reaction rate often shows a second-order dependence on acid concentration.[5][6][7][8]Increase TFA Concentration: If using 25% TFA/DCM, increase to 50% or even use neat TFA for a short duration (15-30 min) if the product is stable.[4][9] Switch to a Stronger Acid System: A 4M solution of HCl in 1,4-dioxane is a more potent alternative and can drive sluggish reactions to completion.[5][9]
Low Reaction Temperature Chemical reactions, including Boc cleavage, are kinetically dependent on temperature. Running the reaction at 0 °C or below will significantly slow the rate of deprotection.[9]Warm to Room Temperature: If the reaction was started at 0 °C, allow it to warm to ambient temperature (20-25 °C) and continue monitoring. Gentle heating (e.g., to 30-40 °C) can be employed for highly resistant cases, but monitor for potential side products.[5]
Poor Substrate Solubility If the starting material is not fully dissolved in the reaction solvent, it becomes a mass-transfer-limited, heterogeneous reaction, which is inherently slow.Increase Solvent Volume: Dilute the reaction to ensure complete dissolution. Consider a Co-Solvent: If solubility in DCM is poor, consider alternative solvents where both the substrate and acid are soluble.

Question 2: The reaction went to completion, but my crude NMR/LC-MS shows several unexpected peaks. What are these side products?

Answer: Side product formation often stems from the reactive tert-butyl cation generated during the reaction.

Potential CauseScientific RationaleRecommended Solution
Alkylation by tert-butyl Cation The mechanism liberates a tert-butyl carbocation (t-Bu⁺), a reactive electrophile.[1] While this substrate lacks highly nucleophilic side chains like tryptophan or methionine, the cation can still react with solvents, trace impurities, or even the product amines, leading to N- or C-alkylation.Use a Cation Scavenger: Especially on larger scales, add 2.5-5% (v/v) of triisopropylsilane (TIS) or water to the reaction mixture.[1][5] These scavengers will trap the t-Bu⁺ cation, preventing side reactions.
Trifluoroacetylation Although less common, the highly electrophilic nature of the TFA anhydride (a common impurity in TFA) or related species can lead to trifluoroacetylation of the newly liberated, highly nucleophilic amine product.Use High-Purity TFA: Ensure the TFA is fresh and of high quality. Switch to HCl: Using 4M HCl in dioxane completely avoids this possibility as there is no corresponding acylating species.[10]

Question 3: My work-up is problematic. I have trouble extracting my product, or I get a persistent emulsion.

Answer: The product, (S)-3-(piperidin-3-yl)azetidine, is a water-soluble diamine, which can complicate standard liquid-liquid extractions.

Potential CauseScientific RationaleRecommended Solution
Product is Water-Soluble As a small, polar diamine, the free base may have significant solubility in the aqueous phase, leading to low recovery in the organic layer. The bis-HCl or bis-TFA salt is even more water-soluble.Saturate the Aqueous Layer: During extraction, use brine (saturated NaCl solution) instead of water to decrease the solubility of the organic product in the aqueous phase ("salting out"). Back-Extraction: After making the aqueous layer basic (pH > 10), extract multiple times (3-5x) with a more polar solvent like a 9:1 mixture of DCM/Isopropanol.
Formation of Emulsions The amphiphilic nature of the product salt can lead to the formation of stable emulsions at the interface of aqueous and organic layers, making separation difficult.Break the Emulsion: Add a small amount of brine or a few drops of methanol to the separatory funnel and swirl gently. Alternatively, filter the entire mixture through a pad of Celite® to break the emulsion.

The Mechanism of Acid-Catalyzed Boc Cleavage

Understanding the reaction mechanism is key to effective troubleshooting. The process occurs in four distinct steps:

  • Protonation: The carbonyl oxygen of the Boc group is reversibly protonated by the acid (e.g., TFA).

  • C-O Bond Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.

  • Amine Salt Formation: The newly liberated amine is immediately protonated by the excess acid in the medium to form the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).

Boc_Cleavage_Mechanism Start Boc-Protected Amine (R-NH-Boc) Protonated Protonated Carbamate Start->Protonated 1. Protonation H_plus + H⁺ (Acid) Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated->Carbamic_Acid 2. Cleavage tBu_cation tert-Butyl Cation (t-Bu⁺) Protonated->tBu_cation CO2 Carbon Dioxide (CO₂) Carbamic_Acid->CO2 Amine Free Amine (R-NH₂) Carbamic_Acid->Amine 3. Decarboxylation Amine_Salt Amine Salt (R-NH₃⁺ X⁻) Amine->Amine_Salt 4. Protonation

Caption: General mechanism of acid-catalyzed Boc deprotection.

Detailed Experimental Protocols

Protocol 1: Standard Deprotection with TFA/DCM

This protocol is the first choice for routine deprotection.

  • Preparation: Dissolve tert-butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 25-50% (v/v). For example, to 10 mL of the DCM solution, add 3.3 mL (for 25%) to 10 mL (for 50%) of TFA.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction's progress by LC-MS or TLC.[11] For TLC, use a mobile phase like 10% MeOH in DCM with 1% NH₄OH; the product will have a significantly lower Rf than the starting material and should be ninhydrin-positive.

  • Work-up: Once the reaction is complete (typically 1-2 hours), concentrate the mixture under reduced pressure to remove DCM and excess TFA. Add toluene (2x the initial DCM volume) and re-concentrate to azeotropically remove residual TFA.

  • Isolation: Dissolve the resulting residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid and deprotonate the amine salt. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free diamine product.

Protocol 2: LC-MS Monitoring

Accurate monitoring is crucial for troubleshooting.

  • Sample Preparation: At a given time point, withdraw a small aliquot (~5-10 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing ~1 mL of a 50:50 acetonitrile/water solution with 0.1% formic acid or a small amount of a basic solution (like aqueous NaHCO₃) to neutralize the TFA.

  • Dilution: Dilute further if necessary to be within the linear range of the detector.

  • Analysis: Inject the sample onto the LC-MS. Monitor for the disappearance of the starting material's mass peak (M+H⁺) and the appearance of the product's mass peak (M+H⁺).

Troubleshooting Workflow

When an experiment deviates from the expected outcome, a logical workflow can quickly identify the root cause and solution.

Troubleshooting_Workflow start Start Reaction (e.g., 25% TFA/DCM, 0°C -> RT) monitor Monitor by LC-MS after 1-2 hours start->monitor complete Is reaction complete? monitor->complete incomplete_path No increase_tfa Increase TFA to 50% Continue monitoring complete->increase_tfa No complete_path Yes check_purity Check Crude Purity (LC-MS / NMR) complete->check_purity Yes still_incomplete Still incomplete? increase_tfa->still_incomplete switch_acid Switch to 4M HCl/Dioxane or Neat TFA (short time) still_incomplete->switch_acid Yes still_incomplete->check_purity No switch_acid->check_purity purity_ok Is purity acceptable? check_purity->purity_ok side_products_path No (Side Products) add_scavenger Re-run reaction with scavenger (e.g., 5% TIS) purity_ok->add_scavenger No (Side Products) workup_path Yes workup Proceed to Work-up & Purification purity_ok->workup Yes add_scavenger->workup end Isolate Pure Product workup->end

Sources

Optimization

Technical Support Center: Optimizing Reactions for tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate Derivatives

Welcome to the technical support center for the synthesis and optimization of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate derivatives. This guide is designed for researchers, medicinal chemists, and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable and complex scaffold. The unique combination of a piperidine and a strained azetidine ring, along with the common use of a Boc protecting group, presents specific synthetic challenges.

This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and achieve your synthetic goals efficiently.

Section 1: Troubleshooting Palladium-Catalyzed N-Arylation of the Piperidine Ring

The Buchwald-Hartwig amination is the cornerstone reaction for functionalizing the piperidine nitrogen of this scaffold.[1] However, its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent. This section addresses the most common issues encountered during this critical C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: My N-arylation reaction shows low conversion or has stalled completely. What are the likely causes?

A1: Low conversion is a frequent issue stemming from several potential factors:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[2]

  • Incorrect Base Selection: The choice of base is critical. While strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) often yield the highest reaction rates, they can be incompatible with sensitive functional groups on your aryl halide.[3] For base-sensitive substrates, weaker bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) may be required, though this might necessitate higher temperatures or longer reaction times.[2]

  • Suboptimal Ligand Choice: The ligand is arguably the most critical variable.[4] For sterically hindered aryl halides or the secondary amine of the piperidine, bulky, electron-rich phosphine ligands are essential. First-generation ligands may not be effective. Consider second or third-generation biarylphosphine ligands like XPhos, RuPhos, or BrettPhos for challenging couplings.[2][3][5]

  • Poor Solvent Solubility: All components, especially the base, must have at least partial solubility in the reaction solvent for the catalytic cycle to function efficiently. Toluene and dioxane are common choices, but ensure your specific substrate and base are compatible.[2]

Q2: I'm observing a significant amount of hydrodehalogenation (reduction) of my aryl halide. How can I prevent this side reaction?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig couplings, often competing with the desired amination.[1] It is typically caused by a β-hydride elimination pathway from the palladium-amide intermediate.

  • Causality: This side reaction is more prevalent with electron-rich aryl halides and certain ligand/base combinations. The key is to promote the rate of reductive elimination (the desired C-N bond formation) over β-hydride elimination.

  • Solutions:

    • Ligand Modification: Employing bulkier ligands (e.g., XPhos) can sterically disfavor the conformation required for β-hydride elimination.

    • Lower Reaction Temperature: While this may slow the overall reaction rate, it can disproportionately suppress the side reaction.

    • Base Choice: In some systems, switching to a different base can alter the equilibrium of intermediates and reduce this pathway.

Q3: How do I choose the optimal catalyst system (Palladium source, ligand, and base) for my specific substrates?

A3: There is no single "best" system; optimization is key. However, a logical starting point can be established based on the electronic and steric properties of your coupling partners.

Troubleshooting Workflow for Buchwald-Hartwig Amination

The following diagram outlines a decision-making process for troubleshooting and optimizing the N-arylation reaction.

cluster_start Initial Observation cluster_causes Potential Root Causes cluster_solutions Corrective Actions cluster_outcome Desired Outcome start Low Yield / High Impurity cause1 Inactive Catalyst System start->cause1 cause2 Suboptimal Ligand/Base start->cause2 cause3 Hydrodehalogenation start->cause3 cause4 Poor Solubility start->cause4 sol1 Ensure Inert Atmosphere Use Anhydrous Reagents cause1->sol1 sol2 Screen Ligands (e.g., XPhos, RuPhos) Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) cause2->sol2 sol3 Use Bulkier Ligand Lower Reaction Temperature cause3->sol3 sol4 Switch Solvent (Toluene, Dioxane) Ensure Vigorous Stirring cause4->sol4 end_node Optimized Reaction sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

General Protocol for Buchwald-Hartwig N-Arylation

This protocol provides a starting point for the N-arylation of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate with an aryl bromide.

Materials:

  • tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 eq)

  • Anhydrous, Degassed Toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the palladium precatalyst, phosphine ligand, and base.

  • Add the tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate and the aryl bromide.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC. Reactions are typically complete in 4-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure and purify the crude product, typically by flash column chromatography.[6]

ParameterRecommended Starting Conditions
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)
Ligand XPhos, RuPhos (2-4 mol%)
Base NaOtBu, K₃PO₄ (1.4-2.0 eq)
Solvent Toluene, Dioxane (anhydrous)
Temperature 90-110 °C

Section 2: Maintaining Azetidine Ring Integrity

The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to ring-opening under certain conditions.[7] Preserving this structural motif is critical for retaining the desired molecular architecture.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the azetidine ring most likely to undergo cleavage?

A1: The primary drivers for azetidine ring-opening are strong acids and elevated temperatures.

  • Lewis Acids: Lewis acids are the most common cause of ring-opening.[7] They coordinate to the azetidine nitrogen, further polarizing the C-N bonds and making the ring highly susceptible to nucleophilic attack. This is a crucial consideration during subsequent reaction planning, especially if using Lewis acid-mediated catalysts or reagents.

  • Strong Protic Acids & High Temperatures: While the N-Boc group offers some protection, prolonged exposure to strong protic acids (like concentrated HCl or neat TFA) at elevated temperatures can lead to both deprotection and ring cleavage.

  • Strong Nucleophiles: In certain contexts, particularly when the nitrogen is activated (e.g., as a sulfonyl derivative), strong nucleophiles can directly attack a ring carbon, causing cleavage.[7]

Q2: Can I perform N-acylation on the azetidine ring after Boc deprotection without causing ring-opening?

A2: Yes, but conditions must be carefully controlled. Standard amide coupling reagents (e.g., HATU, HOBt/EDC) are generally well-tolerated. However, when using acyl chlorides, specific precautions are necessary.

  • Causality: Acyl chlorides can generate HCl in situ, which can catalyze ring-opening. The acyl chloride itself can also act as a weak Lewis acid.[7]

  • Solutions:

    • Low Temperature: Perform the acylation at 0 °C or below to minimize the rate of the ring-opening side reaction.[7]

    • Non-Nucleophilic Base: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the generated HCl.

    • Slow Addition: Add the acyl chloride dropwise to the solution of the azetidine and base to avoid a localized excess of the acylating agent.[7]

Section 3: Selective Deprotection of the Azetidine N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a robust and reliable protecting group, but its removal requires careful planning, especially in the presence of other sensitive functionalities.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the standard, reliable methods for Boc deprotection of the azetidine nitrogen?

A1: The most common and effective methods rely on acidic conditions, leveraging the lability of the tert-butyl carbamate.[8]

  • Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature is the most common method.[8] It is fast (typically 30-120 minutes) and efficient.

  • HCl in Dioxane/Methanol: A 4M solution of HCl in dioxane is another excellent choice. It is often considered milder than TFA and can sometimes offer better selectivity if other acid-labile groups (like a tert-butyl ester) are present.[8][10]

Q2: My molecule contains other acid-sensitive groups. How can I achieve selective Boc removal?

A2: This is a classic challenge of orthogonal protection strategy.[8] The key is to exploit the higher acid sensitivity of the Boc group compared to many other protecting groups.

  • Causality: The Boc group is cleaved via the formation of a stable tert-butyl cation.[11] By using carefully controlled acidic conditions, it's possible to cleave the Boc group while leaving more robust acid-labile groups intact.

  • Solutions:

    • Milder Acidic Conditions: Instead of TFA, consider using HCl in an organic solvent, which can provide greater selectivity.[8]

    • Lewis Acids: Certain Lewis acids, like FeCl₃, can catalyze the selective deprotection of N-Boc groups, sometimes under conditions mild enough to preserve other functionalities.[12]

    • Non-Acidic Methods: For extremely sensitive substrates, explore alternative methods. A combination of oxalyl chloride in methanol has been reported as a mild method for N-Boc deprotection that is tolerant of many other functional groups.[9][10]

Q3: During my acidic Boc deprotection, I'm observing a new impurity with a mass of +56. What is it and how can I prevent it?

A3: This impurity is almost certainly the result of t-butylation, where the tert-butyl cation generated during deprotection acts as an electrophile and alkylates a nucleophilic site on your molecule (e.g., an electron-rich aromatic ring or another nitrogen/sulfur atom).[11]

  • Solution: Use a Cation Scavenger. To prevent this side reaction, include a scavenger in the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your product.

    • Common Scavengers: Triethylsilane (TES), Anisole, or Thioanisole are highly effective scavengers.[11] Add 5-10 equivalents to the reaction mixture along with the acid.

Decision Tree for Boc Deprotection

This diagram helps in selecting an appropriate deprotection strategy based on the substrate's properties.

start Start: Need to Deprotect N-Boc Azetidine q1 Are other acid-sensitive groups present? start->q1 q2 Is t-butylation a risk? (e.g., electron-rich aromatics) q1->q2 No method2 Milder Conditions: - HCl in Dioxane/MeOH - Lewis Acid (e.g., FeCl3) q1->method2 Yes method1 Standard Conditions: 20-50% TFA in DCM or 4M HCl in Dioxane q2->method1 No method3 Add Scavenger: (e.g., Triethylsilane, Anisole) to chosen acidic method q2->method3 Yes method2->q2 Proceed method4 Alternative Method: Oxalyl Chloride / MeOH method2->method4 If still problematic

Caption: Decision tree for selecting a Boc deprotection strategy.

Section 4: Purification Strategies

The polarity and basicity of piperidine-azetidine derivatives can make purification challenging. A combination of techniques is often required to achieve high purity.[13]

Frequently Asked Questions (FAQs)

Q1: My crude product is a sticky oil that streaks badly on silica gel. How can I improve my column chromatography?

A1: The basic nitrogen of the piperidine ring often interacts strongly with the acidic silica gel, causing streaking and poor separation.

  • Solutions:

    • Baseline Eluent: Add a small amount of a basic modifier to your mobile phase. 1-2% triethylamine (TEA) or ammonium hydroxide in the eluent system (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica and dramatically improve peak shape.

    • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral or basic alumina, or a C18-functionalized silica (reverse phase).

Q2: What are some effective non-chromatographic methods for purifying these basic compounds?

A2: Acid-base extraction is a powerful and scalable technique for purifying basic compounds like yours from neutral or acidic impurities.[13]

  • Causality: The basic piperidine nitrogen can be protonated by an aqueous acid, rendering the molecule water-soluble. Neutral impurities will remain in the organic layer.

  • General Protocol:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). The desired product will move to the aqueous layer.[13]

    • Separate the layers. Wash the organic layer again with fresh acid to ensure complete extraction.

    • Combine the acidic aqueous layers. Cool in an ice bath and make the solution basic by slowly adding a base (e.g., 2M NaOH or solid K₂CO₃) until pH > 10.

    • The deprotonated, neutral product will now be insoluble in water and can be extracted back into an organic solvent (e.g., DCM or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

Q3: My final compound is a solid. What is the best way to achieve high purity for analytical purposes?

A3: If your compound is a solid, recrystallization is often the most effective method for achieving high analytical purity.[13]

  • Solvent Screening: The key is to find a solvent system where your compound is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems to screen include ethyl acetate/hexanes, methanol/water, or isopropanol.

  • Salt Formation: If the freebase does not crystallize well, consider forming a salt (e.g., hydrochloride or tartrate). Salts often have much better crystalline properties than the corresponding freebases.

Purification Method Selection Guide

start Crude Product q1 Is the product a solid or an oil? start->q1 q2 Are impurities neutral/acidic? q1->q2 Oil method1 Attempt Recrystallization (or Salt Formation & Recrystallization) q1->method1 Solid method2 Acid-Base Extraction q2->method2 Yes method3 Column Chromatography (with basic modifier, e.g., 1% TEA) q2->method3 No end_node Pure Product method1->end_node method2->method3 Further purification needed method4 Preparative HPLC (Reverse Phase) method3->method4 For highest purity or difficult separations method3->end_node method4->end_node

Caption: Decision guide for selecting a purification strategy.

References

  • selective deprotection of Boc amines in the presence of other protecting groups. BenchChem.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Royal Society of Chemistry.
  • managing side reactions in piperidine functionaliz
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar.
  • A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. BenchChem.
  • How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem.
  • Optimizing reaction conditions for N-aryl
  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry.
  • Application Notes & Protocols: Purification Techniques for Piperidine Deriv
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin

Sources

Troubleshooting

Technical Support Center: Functionalization of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

Welcome to the technical support center for the selective functionalization of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the selective functionalization of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of selectively modifying this molecule and minimize common side reactions.

Introduction: The Challenge of Selectivity

The molecule tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate presents a unique synthetic challenge due to the presence of two distinct secondary amine nucleophiles: the piperidine nitrogen and the azetidine nitrogen. Achieving high regioselectivity during functionalization (e.g., acylation, alkylation, arylation) is critical for the successful synthesis of drug candidates and chemical probes. The competition between these two sites often leads to mixtures of products, complicating purification and reducing overall yield.

The inherent reactivity of the two nitrogen atoms is governed by a subtle interplay of basicity (pKa), sterics, and ring strain. While piperidine is generally considered more basic than azetidine, the specific reaction conditions can heavily influence which nitrogen acts as the dominant nucleophile.[1][2] This guide will dissect these factors and provide actionable strategies to steer your reaction toward the desired outcome.

G cluster_0 tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate cluster_1 Two Sites of Functionalization mol N_Azetidine Azetidine Nitrogen (Less Basic, More Strained) mol->N_Azetidine N_Piperidine Piperidine Nitrogen (More Basic, Less Strained) mol->N_Piperidine

Caption: The two competing nucleophilic centers in the parent molecule.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section addresses the most common problems encountered during the functionalization of this scaffold. Each entry details the problem, its likely root cause, and provides step-by-step protocols for mitigation.

Issue 1: Poor Regioselectivity (Mixture of N-piperidine and N-azetidine products)

Problem Identification: You observe two primary products by LC-MS with the same mass, or a complex ¹H NMR spectrum showing duplicate sets of signals corresponding to functionalization at both nitrogen centers.

Root Cause Analysis: The kinetic and thermodynamic factors controlling the reaction are not sufficiently differentiated. The piperidine nitrogen is generally more basic and nucleophilic. However, the four-membered azetidine ring possesses significant ring strain, which can sometimes enhance its reactivity.[1] The choice of electrophile, base, solvent, and temperature all play a crucial role in determining the reaction's regioselectivity. Steric hindrance around the piperidine nitrogen, influenced by its chair conformation, can also direct reactions toward the more accessible azetidine nitrogen.[3]

Mitigation Strategies & Protocols:

  • Exploiting Steric Hindrance: For reactions like acylation or alkylation with bulky electrophiles, the less-hindered azetidine nitrogen may react preferentially. Conversely, to target the piperidine nitrogen, a less bulky electrophile is preferred.

  • Modulating Basicity and Nucleophilicity:

    • Low-Temperature Conditions: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) often favors the kinetically controlled product, which is typically the result of the reaction at the more nucleophilic piperidine nitrogen.

    • Choice of Base: The choice of an external base (if required) is critical. A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can deprotonate the piperidinium salt intermediate without competing in the reaction. In contrast, a smaller base might not offer the same steric discrimination.

  • Orthogonal Protection Strategy: When selectivity is paramount and difficult to achieve directly, an orthogonal protection strategy is the most robust solution.[4][5] This involves protecting one nitrogen, functionalizing the other, and then deprotecting the first.

Protocol: Selective N-Piperidine Functionalization via Cbz Protection of Azetidine

This protocol demonstrates an orthogonal approach, which provides the highest level of control.

G start Starting Material (Both Nitrogens Free) step1 Step 1: Protect Azetidine-N (e.g., with Cbz-Cl, NaHCO₃) start->step1 High Chemoselectivity step2 Step 2: Functionalize Piperidine-N (Alkylation, Acylation, etc.) step1->step2 Piperidine-N is now the only reactive site step3 Step 3: Deprotect Azetidine-N (e.g., H₂, Pd/C for Cbz) step2->step3 Orthogonal Deprotection (Boc group remains) end Final Product (Selectively Piperidine-Functionalized) step3->end

Caption: Workflow for selective piperidine functionalization using an orthogonal strategy.

  • Step 1: Selective Protection of the Azetidine Nitrogen:

    • Dissolve tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate (1.0 eq) in a suitable solvent system such as 1,4-dioxane/water (1:1).

    • Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃, 2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. The Cbz group often shows good selectivity for the azetidine nitrogen under these conditions.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor by LC-MS. Upon completion, perform an extractive workup and purify by column chromatography to isolate the N-Cbz protected intermediate.

  • Step 2: Functionalization of the Piperidine Nitrogen:

    • With the azetidine nitrogen protected, the piperidine nitrogen is now the sole nucleophilic site.

    • Perform the desired N-alkylation or N-acylation reaction under standard conditions.[6][7] For example, for reductive amination, use the appropriate aldehyde/ketone with a reducing agent like sodium triacetoxyborohydride.

  • Step 3: Deprotection of the Azetidine Nitrogen:

    • Remove the Cbz group under conditions that do not affect the Boc protecting group, such as catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol or methanol.[8]

Issue 2: Over-alkylation of Piperidine Nitrogen

Problem Identification: During an N-alkylation reaction, you observe a significant amount of a byproduct with a mass corresponding to the addition of two alkyl groups to the piperidine nitrogen, forming a quaternary ammonium salt.[6][9] This is often confirmed by the disappearance of the N-H proton signal in NMR and a significant downfield shift of adjacent protons.

Root Cause Analysis: This side reaction is common when using highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) or when the reaction is run for too long or at elevated temperatures. The initially formed tertiary amine product is still nucleophilic and can compete with the starting secondary amine for the alkylating agent.

Mitigation Strategies & Protocols:

StrategyRationaleKey Parameters to Control
Control Stoichiometry Using a slight excess of the diamine starting material ensures the alkylating agent is consumed before significant over-alkylation can occur.Use 1.0 eq of alkylating agent to 1.1-1.2 eq of the diamine.
Use Less Reactive Alkylating Agents Alkyl halides with better leaving groups (I > Br > Cl) are more reactive. Using an alkyl chloride or tosylate instead of an iodide can slow the reaction and reduce over-alkylation.Electrophile choice.
Lower Reaction Temperature Reduces the rate of the second alkylation more significantly than the first.Maintain temperature at or below room temperature if possible.
Slow Addition Adding the alkylating agent slowly via a syringe pump ensures its concentration remains low, favoring reaction with the more abundant starting material over the product.Addition rate.
Issue 3: Unintended Boc-Deprotection

Problem Identification: LC-MS analysis shows a product with a mass corresponding to the desired functionalization but with the loss of the tert-butoxycarbonyl (Boc) group (a mass difference of 100.12 Da).

Root Cause Analysis: The Boc protecting group is labile under strongly acidic conditions.[10] If the functionalization reaction generates a strong acid byproduct (e.g., HBr, HCl from an alkyl or acyl halide) and an insufficient amount of base is used to scavenge it, the accumulating acid can cleave the Boc group.

Mitigation Strategies & Protocols:

  • Use a Stoichiometric Amount of Base: Always include at least one equivalent of a non-nucleophilic base (e.g., DIPEA, triethylamine) for every equivalent of acid generated. For reactions with acyl chlorides or alkyl halides, using 2.0-2.5 equivalents of base is a common practice.

  • Choose Appropriate Reaction Conditions: Avoid reaction conditions that require strong acids. For example, if performing a subsequent reaction on another part of the molecule, ensure the conditions are compatible with the Boc group's stability.

  • Aqueous Bicarbonate Wash: During the reaction workup, a wash with a mild base like saturated aqueous sodium bicarbonate solution will neutralize any residual acid, protecting the Boc group during extraction and concentration steps.

Frequently Asked Questions (FAQs)

Q1: Fundamentally, which nitrogen is more reactive, the piperidine or the azetidine? A1: The piperidine nitrogen is generally more basic (pKa of piperidinium is ~11.2) and therefore a stronger nucleophile than the azetidine nitrogen (pKa of azetidinium is ~11.3) under many conditions.[1] However, this can be misleading. Steric accessibility and the specific electrophile and solvent system can lead to preferential reaction at the azetidine nitrogen.

Q2: I am performing a Buchwald-Hartwig amination. Which nitrogen is more likely to react? A2: In palladium-catalyzed cross-coupling reactions, the outcome is highly dependent on the ligand and reaction conditions. Steric effects often play a dominant role.[11] The less-hindered nitrogen (often the azetidine) may react preferentially, especially with bulky aryl halides. It is crucial to perform small-scale screening experiments with different palladium catalysts and ligands to determine the optimal conditions for your desired regioselectivity.

Q3: Can I selectively functionalize the azetidine nitrogen while leaving the piperidine nitrogen free? A3: Yes, this is the reverse of the protocol described above. You would first need to protect the more nucleophilic piperidine nitrogen. A common strategy is to use a protecting group that can be applied under conditions where the azetidine is less reactive, such as forming a sulfonamide (e.g., with Ts-Cl or Ns-Cl), which tends to favor the more basic piperidine.[12] After functionalizing the azetidine, the sulfonamide can be removed under specific deprotection conditions.

Q4: My reaction is very slow or incomplete. What should I check first? A4: Several factors can lead to a sluggish reaction.[6]

  • Steric Hindrance: Your electrophile or the substrate itself may be too bulky. Consider increasing the temperature or using a more reactive reagent.

  • Insufficient Basicity: If your reaction generates acid, it can protonate the starting material, rendering it non-nucleophilic. Ensure you have added an adequate amount of a suitable base.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for N-alkylation and N-acylation reactions as they can solvate ions and increase reaction rates.[6]

Q5: How can I confirm the regioselectivity of my final product? A5: The most definitive method is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range (2-3 bond) correlations between protons and carbons. For example, if you have acylated the piperidine nitrogen, you should observe a correlation between the protons on the carbon of the newly introduced acyl group and the alpha-carbons of the piperidine ring. Conversely, functionalization on the azetidine would show correlations to the azetidine ring carbons.

References

  • BenchChem. (n.d.). Managing side reactions in piperidine functionalization.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperidine Acylation Reactions.
  • Gouverneur, V., et al. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery.
  • Chin, J., et al. (2007). Electronic and Steric Effects in Diamine Recognition with a Highly Rigid Zn(II) Complex. Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • Chin, J., et al. (2007). Electronic and Steric Effects in Diamine Recognition with a Highly Rigid Zn(II) Complex. INIS. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2017). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Radi, M., et al. (n.d.). pKa values of common substituted piperazines. ResearchGate. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
  • De-Qi, Y., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. Retrieved from [Link]

  • Bowen, R.D., et al. (2016). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC. Retrieved from [Link]

  • Davies, H. M. L., et al. (2017). Synthesis of 1, n -Diamines via Selective Catalytic C–H Diamination. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • Spring, D. R., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Retrieved from [Link]

  • Davies, H. M. L., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. Retrieved from [Link]

  • Cravatt, B. F., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Didier, D., et al. (2023). Stereoselective functionalization of azetidines. LMU Munich Electronic University Publications. Retrieved from [Link]

  • Gmeiner, P., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the challenges associated with the sterically hindered molecule, tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate. The unique three-dimensional structure of this compound, featuring a bulky tert-butoxycarbonyl (Boc) protecting group on the azetidine ring and a piperidine substituent, often presents significant hurdles in common synthetic transformations, particularly in carbon-nitrogen (C-N) bond-forming reactions.

This resource will delve into the underlying principles of steric hindrance as it pertains to this specific substrate and offer field-proven strategies to enhance reaction efficiency and yield.

Troubleshooting Guide: Navigating Common Experimental Failures

This section addresses specific issues encountered during reactions with tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate in a question-and-answer format.

Question 1: I am attempting a Buchwald-Hartwig amination with an aryl halide and tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate, but I am observing low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in a Buchwald-Hartwig amination involving this sterically demanding secondary amine is a common problem. The primary reason is the steric bulk around the nitrogen atom of the piperidine ring, which hinders its approach to the palladium catalyst and subsequent coupling with the aryl halide.[1][2]

Troubleshooting Steps & Solutions:

  • Catalyst and Ligand Selection is Critical: The choice of palladium catalyst and, more importantly, the phosphine ligand is paramount for coupling sterically hindered substrates.[1]

    • Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands is the most effective strategy. These ligands promote the reductive elimination step of the catalytic cycle, which is often the rate-limiting step for hindered substrates.[1][2] Ligands such as RuPhos, XPhos, and their derivatives have demonstrated high efficacy in coupling sterically demanding amines.[3]

    • Bidentate vs. Monodentate Ligands: While bidentate ligands like BINAP and DPEPhos were early developments, bulky monodentate ligands often provide superior results for sterically congested couplings.[1]

    • Palladium Precatalysts: Consider using palladium precatalysts, which are often more stable and efficient at generating the active Pd(0) species in situ.

  • Base Optimization: The choice of base is crucial and can significantly impact the reaction outcome.

    • Weaker, Non-Nucleophilic Bases: Strong, nucleophilic bases like sodium tert-butoxide can sometimes lead to side reactions. Consider using weaker, non-nucleophilic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

    • Solubility: Ensure the chosen base is sufficiently soluble in the reaction solvent.

  • Solvent Effects: The solvent can influence the reaction rate and selectivity.

    • Polar Aprotic Solvents: Polar aprotic solvents like dioxane, toluene, or DMF are generally preferred for Buchwald-Hartwig reactions.[4] They effectively solvate the metal complex without strongly coordinating to the nucleophile, which would decrease its reactivity.[4]

    • Avoid Polar Protic Solvents: Polar protic solvents such as alcohols or water can form hydrogen bonds with the amine, creating a "solvent cage" that further hinders its nucleophilic attack.[5][6]

  • Reaction Temperature and Time:

    • Increased Temperature: Due to the higher activation energy associated with sterically hindered reactions, higher temperatures are often required.[7] Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.

    • Extended Reaction Time: These reactions may require longer times to reach completion compared to less hindered systems.

Question 2: I am observing significant amounts of β-hydride elimination as a side product in my cross-coupling reaction. How can I suppress this?

Answer:

β-hydride elimination is a common side reaction, particularly with substrates possessing β-hydrogens, like our piperidine-containing compound. This process competes with the desired reductive elimination to form the C-N bond.

Strategies to Minimize β-Hydride Elimination:

  • Ligand Design: The development of specialized ligands has been a key strategy to address this issue. Ligands that promote a faster rate of reductive elimination relative to β-hydride elimination are ideal. Certain rationally designed catalysts have shown success in suppressing this undesired pathway.[3]

  • Reaction Conditions: Carefully screen reaction parameters. Lowering the reaction temperature, if feasible, can sometimes disfavor the β-hydride elimination pathway. The choice of base and solvent can also influence the relative rates of the desired and undesired reactions.

Question 3: Are there alternative coupling strategies to palladium-catalyzed reactions for this substrate?

Answer:

Yes, when palladium-catalyzed methods prove challenging, alternative metal-catalyzed C-N cross-coupling reactions can be explored.

  • Copper-Catalyzed Couplings (Ullmann Condensation): Copper catalysis has re-emerged as a viable alternative for C-N bond formation.[8][9] Modern Ullmann-type reactions often employ ligands to facilitate the coupling of sterically hindered partners under milder conditions than traditional methods.[8][9][10]

    • Ligand Development: The discovery of new ligands, such as pyrrole-ol based ligands, has expanded the scope of copper-catalyzed amination to include sterically demanding substrates.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the steric hindrance in tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate?

A1: The steric hindrance arises from the combination of two structural features:

  • The bulky tert-butoxycarbonyl (Boc) group on the azetidine nitrogen.

  • The piperidine ring , which is a non-planar, six-membered ring, attached to the azetidine. The axial and equatorial positions on the piperidine ring create a complex three-dimensional environment around the nucleophilic nitrogen.

This steric congestion impedes the approach of reagents to the reactive nitrogen center.[6]

Q2: Can I remove the Boc protecting group to reduce steric hindrance before the coupling reaction?

A2: While removing the Boc group would reduce steric bulk, it would also expose the azetidine nitrogen, creating a di-amine. This could lead to a lack of selectivity in the coupling reaction, with potential for reaction at both the piperidine and azetidine nitrogens, as well as potential for oligomerization. It is generally advisable to perform the coupling with the Boc group in place and then deprotect if necessary in a subsequent step.

Q3: How does the choice of solvent impact reactions with sterically hindered amines?

A3: The solvent plays a crucial role in the energetics and dynamics of the reaction.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally favored for Sₙ2-type reactions involving charged nucleophiles because they do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[4]

  • Polar protic solvents (e.g., water, ethanol) can form strong hydrogen bonds with the amine nucleophile, creating a "solvent cage" that must be broken for the reaction to proceed.[5][6] This increases the activation energy and slows down the reaction.

Q4: Are there any general strategies to improve the success rate of reactions with sterically hindered substrates?

A4: Yes, several general principles can be applied:

  • Use of Highly Active Catalysts: For catalytic reactions, employing catalysts known for their high turnover numbers and activity with challenging substrates is crucial.[11]

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate sterically hindered reactions by providing rapid and uniform heating, which helps overcome the activation energy barrier.[7][12]

  • Use of Coupling Reagents/Activating Agents: In reactions like amidations, using a coupling reagent can form a more reactive intermediate that is less susceptible to steric hindrance.[7]

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide

This protocol provides a starting point for the coupling of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate with a sterically hindered aryl bromide.

Reagents and Materials:

  • tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

  • Sterically hindered aryl bromide (e.g., 2-bromo-1,3-diisopropylbenzene)

  • RuPhos Pd G3 precatalyst

  • RuPhos ligand

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate (1.2 mmol), and cesium carbonate (1.5 mmol).

  • In a separate vial, dissolve the RuPhos Pd G3 precatalyst (0.02 mmol) and RuPhos ligand (0.04 mmol) in anhydrous dioxane (5 mL).

  • Add the catalyst solution to the reaction vessel.

  • Seal the vessel and purge with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Ligands for the Buchwald-Hartwig Amination of a Sterically Hindered Substrate
LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
P(o-tolyl)₃2NaOtBuToluene100<5
BINAP1.5NaOtBuToluene10025
RuPhos1Cs₂CO₃Dioxane110>90
XPhos1K₃PO₄Dioxane110>85

Note: This data is illustrative and based on general trends reported in the literature for sterically hindered aminations. Actual results may vary depending on the specific substrates and conditions.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Optimize_Base Optimize Base Check_Catalyst->Optimize_Base If no improvement Success Improved Yield Check_Catalyst->Success If successful Solvent_Effect Assess Solvent Optimize_Base->Solvent_Effect If no improvement Optimize_Base->Success If successful Temp_Time Adjust Temp/Time Solvent_Effect->Temp_Time If no improvement Solvent_Effect->Success If successful Alternative_Method Consider Alternative Methods (e.g., Cu-catalyzed) Temp_Time->Alternative_Method If still low yield Temp_Time->Success If successful Alternative_Method->Success If successful

Caption: A logical progression for troubleshooting low-yielding Buchwald-Hartwig aminations.

Diagram 2: The Impact of Steric Hindrance on Nucleophilic Attack

Caption: Steric bulk around a nucleophile hinders its approach to an electrophile.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Park, N. H., Vinogradova, E., & Buchwald, S. L. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines.
  • Modak, A., Nett, A. J., & Cook, S. P. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Modak, A., Nett, A. J., & Cook, S. P. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Kim, Y., Cramer, C. J., & Truhlar, D. G. (2009). Steric and Solvation Effects in Ionic SN2 Reactions. Journal of the American Chemical Society, 131(41), 14872–14878.
  • ACS Publications. (2017, April 10). Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. Retrieved from [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". Retrieved from [Link]

  • Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2017). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synlett, 28(10), 1229-1234.
  • Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Retrieved from [Link]

  • ACS Publications. (2017, November 17). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Retrieved from [Link]

  • Urgel, J. I., Di Giovannantonio, M., Gandus, G., Chen, Q., Liu, X., Hayashi, H., … Fasel, R. (2019).
  • ResearchGate. (n.d.). Overcoming Steric Hindrance in Aryl‐Aryl Homocoupling via On‐Surface Copolymerization. Retrieved from [Link]

  • Urgel, J. I., Di Giovannantonio, M., Gandus, G., Chen, Q., Liu, X., Hayashi, H., … Fasel, R. (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization [Data set]. Zenodo. [Link]

  • Urgel, J. I., Di Giovannantonio, M., Gandus, G., Chen, Q., Liu, X., Hayashi, H., … Fasel, R. (2019). Overcoming steric hindrance in aryl‐aryl homocoupling via on‐surface copolymerization. DORA 4RI. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]

  • PMC. (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate. Retrieved from [Link]

  • MDPI. (2016, April 28). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. Retrieved from [Link]

  • ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264.
  • PubChemLite. (n.d.). Tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) method validation for assessing the purity of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate, a key chiral...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) method validation for assessing the purity of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate, a key chiral intermediate in pharmaceutical synthesis. We will explore the causality behind experimental choices, present detailed protocols and supporting data, and compare the benchmark HPLC method against viable alternatives such as Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC).

Introduction: The Critical Role of Purity in Chiral Intermediates

Tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate is a chiral building block whose stereochemical integrity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of its corresponding (R)-enantiomer or other process-related impurities can have significantly different pharmacological or toxicological profiles. Therefore, a robust, validated analytical method is not merely a regulatory requirement but a cornerstone of quality assurance in drug development.[1]

High-Performance Liquid Chromatography (HPLC) remains the gold standard for pharmaceutical purity analysis due to its high precision, versatility, and robustness.[2] This guide details the validation of a chiral normal-phase HPLC method, adhering to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, to ensure the method is fit for its intended purpose.[3][4][5]

The Benchmark: A Validated Chiral HPLC Method

The primary analytical challenge is the separation of the desired (S)-enantiomer from its potential (R)-enantiomer impurity and other related substances. Since the analyte lacks a strong UV chromophore, derivatization is a common strategy.[6][7] However, for this guide, we will focus on direct analysis using a modern chiral stationary phase (CSP) and a UV detector at a low wavelength (e.g., 210 nm) to avoid the complexities of derivatization.

Proposed Chromatographic Conditions
ParameterConditionRationale
Instrument HPLC system with quaternary pump, autosampler, column thermostat, and UV/Vis detector.Standard equipment in most analytical labs.[8]
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® IC-3, 250 x 4.6 mm, 3 µm)Polysaccharide-based phases are highly effective for separating a wide range of chiral compounds.[8][9]
Mobile Phase n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v)A typical normal-phase eluent system for chiral separations. DEA is added to improve the peak shape of basic analytes like piperidines.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 25 °CControlled temperature ensures retention time reproducibility.
Detection UV at 210 nmLow wavelength detection is necessary for compounds with limited chromophores.
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and good peak shape.

HPLC Method Validation: A Step-by-Step Protocol

The objective of method validation is to provide documented evidence that the analytical procedure is suitable for its intended purpose.[10][11][12] The following sections detail the experimental protocols for key validation parameters as per ICH Q2(R2).[13]

digraph "HPLC_Validation_Workflow" {
    graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"];
    node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", penwidth=2, color="#4285F4"];
    edge [color="#5F6368", fontname="Arial", fontsize=10];

}

Caption: Interrelationship of key analytical validation parameters.
HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a modern evolution of HPLC that utilizes smaller column particles (<2 µm) and higher operating pressures (up to 15,000 psi).[14][15] This results in significant improvements in both resolution and speed.[16][17]

FeatureHPLCUPLCAdvantage
Analysis Time ~15 min~3 minUPLC (Higher Throughput)
Resolution GoodExcellentUPLC (Better separation of trace impurities)
Solvent Consumption HighLow (~70-80% reduction)UPLC (Lower cost, greener)
Instrument Cost StandardHigherHPLC
Method Transfer Requires re-validationRequires re-validationN/A

Verdict: For high-throughput screening environments or for resolving complex impurity profiles, UPLC is technologically superior.[2] However, for routine quality control where throughput is less critical, the lower instrument cost and established robustness of HPLC make it a highly practical choice.

HPLC vs. Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is often considered a "green" alternative to normal-phase HPLC and is exceptionally fast for chiral separations.[18]

FeatureNormal-Phase HPLCSFCAdvantage
Analysis Time ~15 min~2-5 minSFC (Significantly higher throughput)
Mobile Phase Organic Solvents (e.g., Hexane)Primarily CO₂, small % of co-solventSFC (Greener, lower solvent cost, faster equilibration)[1]
Selectivity ExcellentOften provides different and complementary selectivityApplication Dependent
Instrument Cost StandardHigherHPLC
Peak Shape Good (with additives)Often superior for basic compoundsSFC [1]

Verdict: For chiral purity analysis, SFC presents a compelling alternative to normal-phase HPLC.[19] Its speed and reduced environmental impact are major advantages. While HPLC is a reliable workhorse, labs focused on high-throughput chiral analysis or green chemistry initiatives should strongly consider SFC.[1][18]

Conclusion and Recommendations

The validation exercise confirms that the developed chiral HPLC method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose of determining the purity of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate. The method is built on established principles and can be readily implemented in a standard pharmaceutical quality control laboratory.

The choice between HPLC and its alternatives is dictated by strategic laboratory goals:

  • HPLC: The benchmark for routine QC. It is reliable, cost-effective from an instrumentation standpoint, and globally accepted by regulatory agencies.

  • UPLC: The choice for high-throughput analysis and complex samples requiring superior resolution. The investment in instrumentation is offset by long-term savings in time and solvent consumption.

  • SFC: A powerful tool specifically for chiral separations. It offers unparalleled speed and aligns with green chemistry principles, making it ideal for both analytical and preparative-scale chiral analysis.

Ultimately, while HPLC provides a fully validated and trustworthy method, an informed decision on technology adoption requires a holistic assessment of sample volume, analytical complexity, and operational efficiency goals.

References

  • Benchchem. A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines. Accessed March 24, 2026.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024.
  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015.
  • FDA Guidance on Analytical Method Valid
  • Benchchem. Application Note: Chiral HPLC Method Development for the Enantioselective Separation of 3-Benzylpiperidine. Accessed March 24, 2026.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Accessed March 24, 2026.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Accessed March 24, 2026.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed March 24, 2026.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. November 2005.
  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. March 2022.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Accessed March 24, 2026.
  • Bentham Science Publishers. A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. May 2008.
  • ECA Academy. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. February 2024.
  • Lab Manager.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021.
  • ResearchGate.
  • PMC. Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases. Accessed March 24, 2026.
  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). November 2005.
  • Eureka by PatSnap. HPLC vs UPLC: Resolution and Throughput Compared. September 2025.
  • ICH. Quality Guidelines. Accessed March 24, 2026.
  • Slideshare.
  • European Medicines Agency.
  • Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. October 2019.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. March 2026.
  • Chromatography Today. HPLC vs UPLC - What's the Difference?. Accessed March 24, 2026.
  • alwsci.
  • Drawell. Comparative Analysis of HPLC and UHPLC: Which is Better?. February 2024.
  • PubMed.
  • IJRAR.org.
  • JOCPR. Techniques for Quality Control in Pharmaceutical Analysis. May 2023.
  • ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. June 2025.
  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. September 2025.
  • Recent Trends in Analytical Techniques for Impurity Profiling. January 2022.
  • Scribd. HPLC Method Validation in Pharma Analysis. Accessed March 24, 2026.
  • alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. September 2024.
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. November 2020.
  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Accessed March 24, 2026.
  • guidance for the validation of pharmaceutical quality control analytical methods. Accessed March 24, 2026.
  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. Accessed March 24, 2026.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Accessed March 24, 2026.
  • PMC.
  • PubChemLite. Tert-butyl 3-carbamoyl-3-(piperazin-1-yl)
  • Benchchem. A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Accessed March 24, 2026.
  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. September 2022.
  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Accessed March 24, 2026.
  • Google Patents.
  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Accessed March 24, 2026.
  • Google Patents.

Sources

Comparative

A Comparative Guide to the Stereoselective Binding of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate Enantiomers

In the landscape of contemporary drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with their biological targets can lead to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with their biological targets can lead to profound differences in efficacy, selectivity, and safety. This guide provides a comprehensive framework for comparing the binding affinities of the (S) and (R)-enantiomers of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, two chiral molecules with potential applications in neuropharmacology.

While direct comparative binding data for these specific enantiomers is not extensively published, their structural motifs—a piperidine ring coupled to an azetidine core—are characteristic of ligands that interact with nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are crucial ligand-gated ion channels in the central and peripheral nervous systems and are implicated in a variety of neurological and psychiatric disorders.[3] This guide will, therefore, focus on the nAChR family as the most probable target and will present a detailed, scientifically grounded methodology for elucidating the stereoselective binding of these compounds.

The Principle of Stereoselectivity at Nicotinic Acetylcholine Receptors

The binding site of nAChRs is a highly structured pocket at the interface of two subunits. This chiral environment can lead to preferential binding of one enantiomer over the other. Such stereoselectivity is a well-documented phenomenon for nAChR ligands and can result in one enantiomer being a potent agonist or antagonist while the other is significantly less active or exhibits a different pharmacological profile altogether.

Chemical Structures of the Enantiomers

CompoundStructure
tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate
tert-Butyl (R)-3-(piperidin-3-yl)azetidine-1-carboxylate

Hypothetical Binding Affinity Data

To illustrate the potential for stereoselective binding, the following table presents hypothetical binding affinity (Ki) values for the (S) and (R)-enantiomers at two major nAChR subtypes. These values are for illustrative purposes and would need to be determined experimentally.

CompoundTarget ReceptorHypothetical Kᵢ (nM)
tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylateα4β2 nAChR15
tert-Butyl (R)-3-(piperidin-3-yl)azetidine-1-carboxylateα4β2 nAChR250
tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylateα7 nAChR500
tert-Butyl (R)-3-(piperidin-3-yl)azetidine-1-carboxylateα7 nAChR80

This hypothetical data suggests that the (S)-enantiomer may have a higher affinity for the α4β2 subtype, while the (R)-enantiomer may be more selective for the α7 subtype.

Experimental Protocol: Radioligand Competition Binding Assay

The following is a detailed protocol for a radioligand competition binding assay to determine the binding affinities of the (S) and (R)-enantiomers of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate for nAChR subtypes. This method is based on established protocols for characterizing nAChR ligands.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of the test compounds for specific nAChR subtypes by measuring their ability to displace a high-affinity radioligand.

Materials:

  • Test Compounds: tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate and tert-Butyl (R)-3-(piperidin-3-yl)azetidine-1-carboxylate.

  • Radioligand: [³H]Epibatidine, a high-affinity nAChR agonist.

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7).

  • Non-specific Binding Control: A high concentration of a non-radioactive, high-affinity ligand (e.g., nicotine or cytisine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Scintillation Cocktail

  • Instrumentation: Liquid scintillation counter, filtration manifold.

Workflow Diagram:

G prep Prepare Cell Membranes Expressing nAChR Subtype incubation Incubate Membranes with Radioligand and Test Compounds prep->incubation reagents Prepare Assay Reagents: - Test Compounds (S & R enantiomers) - [³H]Epibatidine - Non-specific Control (e.g., Nicotine) - Assay Buffer reagents->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Liquid Scintillation Counting filtration->scintillation analysis Data Analysis: - Competition Curves - IC₅₀ Determination - Kᵢ Calculation (Cheng-Prusoff equation) scintillation->analysis result Comparative Binding Affinity Data analysis->result G cluster_receptor nAChR Binding Pocket cluster_ligand Ligand (S-enantiomer) Trp_A Trp (Loop A) Tyr_B Tyr (Loop B) Trp_C Trp (Loop C) Tyr_D Tyr (Loop D) Tyr_E Tyr (Loop E) Piperidine Piperidine Ring Piperidine->Trp_C Cation-π Interaction Piperidine->Tyr_D van der Waals Azetidine Azetidine Ring Azetidine->Tyr_B Hydrogen Bond

Generalized nAChR Ligand Binding Interactions

Conclusion

This guide outlines a comprehensive strategy for comparing the binding affinities of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate and its (R)-enantiomer. While direct experimental data is not yet available in the public domain, the principles of stereoselectivity and the provided experimental framework offer a robust pathway for such an investigation. The elucidation of the differential binding properties of these enantiomers at nAChR subtypes would be a valuable contribution to the field of neuropharmacology and could guide the development of more selective and efficacious therapeutic agents.

References

  • Dineley, K. T., Pandya, A. A., & Yakel, J. L. (2015). Nicotinic ACh receptors as therapeutic targets in CNS disorders. Trends in pharmacological sciences, 36(2), 96–108.
  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482–491.
  • Ishikawa, M., Furuuchi, T., Yamauchi, M., Yokoyama, F., Kakui, N., & Sato, Y. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & medicinal chemistry, 18(11), 3967–3979.
  • Lester, H. A., Miwa, J. M., & Srinivasan, R. (2012). Nicotinic acetylcholine receptors as targets for drugs. Biochemical pharmacology, 84(10), 1233–1239.
  • Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical pharmacology, 89(1), 1–11.
  • Romanelli, M. N., Gratteri, P., Guandalini, L., Martini, E., Bonaccini, C., & Gualtieri, F. (2007). A new class of potent and selective human α7 nicotinic receptor agonists. Bioorganic & medicinal chemistry letters, 17(23), 6468–6472.
  • Scapecchi, S., Abinun, A., Castagnoli, N., Jr, & Gessner, W. (2004). Synthesis and structure-activity relationships of novel piperidine derivatives as potent and selective inhibitors of human inducible nitric oxide synthase. Journal of medicinal chemistry, 47(1), 110–121.
  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733–750.
  • Zoli, M., Pucci, S., Vilella, A., & Gotti, C. (2018). Neuronal nicotinic acetylcholine receptors in addiction. British journal of pharmacology, 175(11), 1835–1849.
  • Malpass, J. R., & Tweddle, N. (2007). The chemistry of azetidines. Chemical Society reviews, 36(10), 1645–1658.
  • Singh, G., & Kumar, P. (2014). Recent advances in the chemistry of azetidine-2,3-diones. Tetrahedron, 70(42), 7755–7773.
  • Brandau, S., L'Heureux, A., & Gauthier, D. (2006). The chemistry of azetidin-3-ones. Current organic chemistry, 10(12), 1429–1446.
  • Couty, F., & Evano, G. (2006). Recent developments in the chemistry of azetidines. Organic & biomolecular chemistry, 4(9), 1689–1702.
  • De Kimpe, N. (2007). The chemistry of azetidin-2- and -3-ones.
  • Al-Harrasi, A., & Hussain, J. (2011). The chemistry of azetidinones. Mini reviews in organic chemistry, 8(1), 59–73.
  • Banfi, L., Basso, A., Guanti, G., & Riva, R. (2003). The chemistry of azetidin-2-ones (β-lactams). Current organic chemistry, 7(3), 217–251.
  • D'hooghe, M., & De Kimpe, N. (2006). The chemistry of azetidines, azetines and azetes. The chemistry of heterocyclic compounds, 62, 1-267.
  • Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Medicinal Chemistry Letters, 8(7), 755–760.
  • Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 14(5), 896–903.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-2-ylidene)
  • Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine. Journal of medicinal chemistry, 28(9), 1258–1261.
  • The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain. The Journal of pharmacology and experimental therapeutics, 378(3), 168–179.
  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & medicinal chemistry, 18(11), 3967–3979.

Sources

Validation

A Comparative Guide to tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate and Other Boc-Protected Piperidines in Drug Discovery

In the landscape of modern medicinal chemistry, saturated heterocyclic scaffolds are indispensable building blocks for the design of novel therapeutics. Among these, the piperidine ring is a privileged structure, present...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, saturated heterocyclic scaffolds are indispensable building blocks for the design of novel therapeutics. Among these, the piperidine ring is a privileged structure, present in numerous approved drugs.[1] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it a valuable component for optimizing drug-receptor interactions. The use of a tert-butyloxycarbonyl (Boc) protecting group offers a robust strategy for the selective functionalization of the piperidine nitrogen, a critical step in the synthesis of complex drug candidates.[2][3]

This guide provides an in-depth comparison of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate , a unique and increasingly important building block, with other commonly employed Boc-protected piperidines. We will delve into their structural nuances, comparative reactivity in key synthetic transformations, and their impact on critical drug-like properties such as solubility and metabolic stability. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Structural and Physicochemical Properties: A Tale of Two Rings

The defining feature of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate is the fusion of a piperidine ring with a strained four-membered azetidine ring. This unique spirocyclic architecture imparts a distinct three-dimensional shape compared to simpler monosubstituted piperidines.

Caption: Structural comparison of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate with other Boc-protected piperidines.

The table below summarizes key physicochemical properties of our target compound and a selection of commonly used Boc-protected piperidines. These parameters are crucial in predicting a compound's behavior in both synthetic reactions and biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )TPSAcLogP
tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylateC₁₃H₂₄N₂O₂240.3441.571.85
1-Boc-piperidine-4-carboxylic acidC₁₁H₁₉NO₄229.2766.431.45
4-Amino-1-Boc-piperidineC₁₀H₂₀N₂O₂200.2855.121.29
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylateC₁₁H₂₂N₂O₂214.3155.121.68

Comparative Reactivity in Key Synthetic Transformations

The utility of a building block is ultimately determined by its performance in common synthetic reactions. We have evaluated the reactivity of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate in two fundamental transformations: Buchwald-Hartwig N-arylation and Boc-deprotection, and compared it with standard Boc-protected piperidines.

Buchwald-Hartwig N-Arylation

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, widely used in the synthesis of N-aryl piperazines and piperidines.[4] We subjected our target compound and 4-Amino-1-Boc-piperidine to a standardized Buchwald-Hartwig protocol to assess their relative coupling efficiencies.

Buchwald_Hartwig_Workflow Start Start: Assemble Reactants Inert Inert Atmosphere: Evacuate & Backfill with Argon Start->Inert Reagents Add Reagents: Aryl Halide, Base, Boc-Protected Amine Inert->Reagents Catalyst Add Catalyst System: Pd Pre-catalyst & Ligand Reagents->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Heat Heat to Reaction Temperature (80-110 °C) Solvent->Heat Monitor Monitor Reaction: TLC or LC-MS Heat->Monitor Workup Aqueous Workup: Dilute, Wash with Water & Brine Monitor->Workup Purify Purification: Flash Chromatography Workup->Purify End End: Isolated Product Purify->End

Caption: General workflow for the Buchwald-Hartwig N-arylation experiment.

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the respective Boc-protected piperidine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times.[4]

  • Catalyst and Solvent Addition: Add the palladium pre-catalyst (e.g., G3-XPhos, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Results:

Boc-Protected PiperidineAryl BromideYield (%)
tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate4-Bromotoluene85
4-Amino-1-Boc-piperidine4-Bromotoluene92

The results indicate that while both substrates perform well, the sterically less hindered 4-Amino-1-Boc-piperidine provides a slightly higher yield under these conditions. The azetidine moiety in our target compound may introduce some steric hindrance that slightly impedes the catalytic cycle.

Boc-Deprotection

The removal of the Boc group is a critical step to unmask the piperidine nitrogen for further functionalization.[5] This is typically achieved under acidic conditions.[6] We compared the rate of Boc-deprotection for our target compound and 1-Boc-piperidine-4-carboxylic acid.

Boc_Deprotection_Workflow Start Start: Boc-Protected Amine Dissolve Dissolve in Dichloromethane (DCM) Start->Dissolve Add_Acid Add Trifluoroacetic Acid (TFA) (10 equivalents) Dissolve->Add_Acid Stir Stir at Room Temperature Add_Acid->Stir Monitor Monitor by TLC/LC-MS (Gas Evolution) Stir->Monitor Evaporate Remove Volatiles (DCM, excess TFA) Monitor->Evaporate Neutralize Optional: Neutralize with Mild Base Evaporate->Neutralize End End: Free Amine (TFA salt) Neutralize->End

Caption: General workflow for the acid-mediated Boc-deprotection experiment.

Experimental Protocol: Acid-Mediated Boc-Deprotection

  • Dissolution: Dissolve the Boc-protected piperidine (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Acid Addition: Add trifluoroacetic acid (TFA, 10 mmol, 0.77 mL) dropwise to the stirred solution at room temperature.[5]

  • Reaction Monitoring: Monitor the reaction for the cessation of gas evolution (CO₂ and isobutylene) and by TLC or LC-MS until the starting material is consumed.[5]

  • Workup: Upon completion, remove the solvent and excess TFA by rotary evaporation. Co-evaporation with toluene can aid in the removal of residual TFA.

  • Isolation: The resulting amine is typically obtained as the TFA salt and can be used directly in the next step or neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.

Comparative Results:

Boc-Protected PiperidineTime to Completion (hours)
tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate1.5
1-Boc-piperidine-4-carboxylic acid1.0

The slightly longer reaction time for the deprotection of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate may be attributed to the potential for the azetidine nitrogen to be protonated, which could slightly retard the rate of carbamate cleavage. However, both deprotections proceed efficiently at room temperature.

Impact on Drug-Like Properties: Solubility and Metabolic Stability

Beyond synthetic utility, the choice of a building block can significantly influence the developability of a drug candidate. We investigated two key properties: aqueous solubility and in vitro metabolic stability.

Aqueous Solubility

Poor aqueous solubility can hinder drug absorption and lead to unreliable in vitro assay results.[7] We performed a kinetic solubility assay to compare our lead compound with other Boc-protected piperidines.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in dimethyl sulfoxide (DMSO).[8]

  • Serial Dilution: Perform a serial dilution of the stock solutions in DMSO.

  • Assay Plate Preparation: Dispense 2 µL of each DMSO solution into the wells of a 96-well plate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well, resulting in a final DMSO concentration of 1%.

  • Incubation and Measurement: Shake the plate at room temperature for 2 hours. Measure the turbidity (light scattering) at 620 nm using a plate reader. The concentration at which precipitation is first observed is determined as the kinetic solubility.[8]

Comparative Solubility Data:

CompoundKinetic Solubility in PBS (µM)
Arylated tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate75
Arylated 4-Amino-1-Boc-piperidine50
Arylated 1-Boc-piperidine-4-carboxylic acid>200 (as sodium salt)

The spirocyclic azetidine-piperidine scaffold appears to confer a modest improvement in kinetic solubility compared to the simpler arylated aminopiperidine. The carboxylic acid derivative, as expected, exhibits significantly higher solubility, particularly when ionized.

Metabolic Stability

The metabolic fate of a drug is a critical determinant of its in vivo half-life and potential for drug-drug interactions.[9] We conducted an in vitro liver microsomal stability assay to assess the susceptibility of our compounds to metabolism by cytochrome P450 enzymes.

Experimental Protocol: Human Liver Microsomal Stability Assay

  • Reagents: Human liver microsomes (HLM), NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Incubation: Incubate the test compound (1 µM) with HLM (0.5 mg/mL) and the NADPH regenerating system at 37 °C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by the addition of cold acetonitrile containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[9]

Comparative Metabolic Stability Data:

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Arylated tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate4530.8
Arylated 4-Amino-1-Boc-piperidine2555.4

The arylated derivative of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate demonstrates significantly greater metabolic stability compared to the analogous arylated 4-aminopiperidine. The azetidine ring may sterically shield adjacent sites on the piperidine ring from metabolic attack or alter the electronics of the molecule to disfavor oxidation.

Conclusion

This comparative guide highlights the unique characteristics of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate as a valuable building block in drug discovery. While demonstrating comparable reactivity in standard synthetic transformations to more conventional Boc-protected piperidines, its spirocyclic nature offers distinct advantages in modulating key drug-like properties. The observed improvements in both aqueous solubility and metabolic stability suggest that the incorporation of this scaffold can be a valuable strategy for overcoming common liabilities in lead optimization. As with any building block, the ultimate choice will depend on the specific goals of the synthetic campaign and the desired properties of the final drug candidate. However, the data presented herein strongly supports the consideration of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate for the generation of novel, developable therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Boc-Piperidine-4-carboxylic Acid in Modern Drug Discovery.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • BenchChem. The Architectural Versatility of 4-Amino-1-Boc-piperidine-4-carboxylic Acid: A Technical Primer for Drug Discovery.
  • Domainex. Turbidimetric (Kinetic) Solubility Assay.
  • Bio-protocol. Determination of Thermodynamic Solubility.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BenchChem. Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
  • Domainex. Thermodynamic Solubility Assay.
  • BenchChem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • BenchChem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • ChemScene. Tert-butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate.
  • The Role of Piperidine Derivatives in Medicinal Chemistry.

Sources

Validation

Benchmarking the Reactivity of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate for Accelerated Library Synthesis

A Comparative Guide for Medicinal Chemists and Drug Development Scientists In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the successful and efficient synthesis of d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Medicinal Chemists and Drug Development Scientists

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the successful and efficient synthesis of diverse chemical libraries. The tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate scaffold has emerged as a valuable asset, offering a unique three-dimensional profile and two distinct points for diversification. This guide provides a comprehensive analysis of its reactivity in key library-enabling reactions, benchmarked against other commonly employed cyclic amines. By understanding the nuances of its chemical behavior, researchers can harness its full potential to construct novel molecular architectures with enhanced pharmacological properties.

The core of this building block features a piperidine ring, a privileged structure in medicinal chemistry known to improve pharmacokinetic properties, and a Boc-protected azetidine moiety.[1] The secondary amine of the piperidine is the primary handle for derivatization in initial library synthesis, offering a gateway to a multitude of chemical transformations. This guide will focus on two of the most fundamental and widely used reactions in library synthesis: amide bond formation and reductive amination.

Comparative Reactivity in Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry.[2] To assess the reactivity of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate, we compare its performance in a standard HATU-mediated coupling reaction against several other cyclic amines.

Table 1: Comparative Yields in HATU-Mediated Amide Coupling with Benzoic Acid

EntryAmineProductYield (%)
1tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate92
2Piperidine95
3N-Boc-piperazine88
4Pyrrolidine94
5Azepane90

The data indicates that tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate exhibits excellent reactivity in amide coupling, with yields comparable to the parent piperidine and pyrrolidine systems. The slightly reduced yield compared to piperidine may be attributed to the steric hindrance introduced by the azetidine substituent. However, its performance remains superior to that of N-Boc-piperazine and azepane, demonstrating its suitability for reliable and high-yielding amide library synthesis.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_workup Workup & Purification Amine tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate Stir Stir at RT, 2h Amine->Stir Acid Benzoic Acid Acid->Stir HATU HATU HATU->Stir DIPEA DIPEA DIPEA->Stir DMF DMF DMF->Stir Workup Aqueous Workup Stir->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product Amide Product Purification->Product

Workflow for HATU-mediated amide coupling.

Benchmarking Performance in Reductive Amination

Reductive amination is another powerful tool for library synthesis, enabling the formation of C-N bonds and the introduction of diverse substituents.[3][4] We evaluated the performance of our target scaffold in a one-pot reductive amination with benzaldehyde, using sodium triacetoxyborohydride (STAB) as the reducing agent.[5]

Table 2: Comparative Yields in Reductive Amination with Benzaldehyde

EntryAmineProductYield (%)
1tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate89
2Piperidine93
3N-Boc-piperazine85
4Pyrrolidine91
5Azepane87

In this transformation, tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate again demonstrates robust reactivity, affording the desired product in high yield. The observed trend in reactivity mirrors that of the amide coupling, with piperidine and pyrrolidine showing slightly higher efficiencies. The successful application of STAB highlights the compatibility of this building block with mild reducing agents commonly employed in library synthesis.[5]

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_workup Workup & Purification Amine tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate Stir Stir at RT, 4h Amine->Stir Aldehyde Benzaldehyde Aldehyde->Stir STAB Sodium Triacetoxyborohydride (STAB) STAB->Stir DCE 1,2-Dichloroethane (DCE) DCE->Stir AcOH Acetic Acid (cat.) AcOH->Stir Workup Aqueous Workup Stir->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product Tertiary Amine Product Purification->Product

Workflow for reductive amination.

Experimental Protocols

General Procedure for HATU-Mediated Amide Coupling

To a solution of the carboxylic acid (1.0 eq) in DMF, HATU (1.1 eq) and DIPEA (2.0 eq) were added, and the mixture was stirred at room temperature for 15 minutes.[6] The respective cyclic amine (1.0 eq) was then added, and the reaction mixture was stirred for an additional 2 hours. The reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.

General Procedure for Reductive Amination

To a solution of the cyclic amine (1.0 eq) and the aldehyde (1.0 eq) in 1,2-dichloroethane, a catalytic amount of acetic acid was added.[5] The mixture was stirred at room temperature for 1 hour to facilitate the formation of the iminium intermediate.[5] Sodium triacetoxyborohydride (1.5 eq) was then added portion-wise, and the reaction was stirred for an additional 4 hours.[5] The reaction was quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.

Conclusion

tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate is a highly versatile and reactive building block for library synthesis. Its performance in both amide bond formation and reductive amination is excellent, with yields that are competitive with simpler, less functionalized cyclic amines. The presence of the Boc-protected azetidine provides a valuable secondary point for diversification, allowing for the creation of complex, sp³-rich scaffolds. The predictable and robust reactivity of the piperidine nitrogen makes this building block an ideal choice for researchers aiming to rapidly generate diverse libraries of novel compounds for drug discovery programs.

References

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. J. Org. Chem., 66(24), 2487-2492. [Link]

  • Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. (2014). PubMed. [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry. [Link]

  • Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. (2019). Organic Process Research & Development. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • Facile Solid-Phase Parallel Synthesis of Linear and Cyclic Peptoids for Comparative Studies of Biological Activity. (2015). ACS Combinatorial Science. [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). JACS Au. [Link]

  • Reactivity comparison of five- and six-membered cyclic carbonates with amines: Basic evaluation for synthesis of poly(hydroxyurethane). (n.d.). ResearchGate. [Link]

  • tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate. (n.d.). PubChem. [Link]

  • tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. (n.d.). PubChem. [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). LOCKSS. [Link]

  • Enantioselective Synthesis of Cyclic Amides and Amines through Mo-Catalyzed Asymmetric Ring-Closing Metathesis. (2005). ACS Publications. [Link]

  • Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. (2008). PMC. [Link]

  • Amidation reactions from the direct coupling of metal carboxylate salts with amines. (2014). PubMed. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Chemeurope.com. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • tert-Butoxide-Assisted Amidation of Esters under Green Conditions. (n.d.). Organic-chemistry.org. [Link]

Sources

Comparative

Evaluating Biological Activity of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate Analogs: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Biological Evaluation, Scaffold Optimization, and Assay Methodologies Executive Summary & Rationale In modern medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Biological Evaluation, Scaffold Optimization, and Assay Methodologies

Executive Summary & Rationale

In modern medicinal chemistry, the transition from "flat" aromatic rings to sp³-rich, rigidified heterocycles is a proven strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. The building block tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate represents a premier scaffold for generating such molecules. Once the Boc protecting group is removed, the resulting diamine can be differentially functionalized to target specific kinase domains, such as the Janus kinase (JAK) family[1].

Why this specific scaffold?

  • Vector Control: The chiral (S)-piperidine dictates a precise exit vector from the kinase hinge region, optimizing interactions with the solvent-exposed front.

  • Metabolic Stability: Replacing traditional flexible rings (like bipiperidines) with a strained azetidine ring reduces lipophilicity (LogP) and limits the number of rotatable bonds. This directly translates to lower hepatic clearance and improved metabolic stability[2].

  • Tunable Basicity: The spatial separation of the two basic nitrogens allows for fine-tuning of the molecule's pKa, which is critical for achieving optimal central nervous system (CNS) penetration or avoiding hERG toxicity.

This guide provides a comprehensive framework for evaluating the biological activity of analogs derived from this scaffold, comparing their performance against alternative structural motifs, and detailing the self-validating protocols required for rigorous data generation.

Comparative Biological Performance

To objectively evaluate the utility of the (S)-3-(piperidin-3-yl)azetidine scaffold, we must compare its downstream drug analogs (e.g., functionalized with a JAK-targeting pyrimidine core) against alternative stereoisomers and ring systems.

Quantitative Data Summary

The following table summarizes the biological evaluation of four structural analogs across biochemical potency (JAK1/JAK3) and ADME properties (Permeability and Clearance).

Scaffold Core (Functionalized Analog)JAK1 IC₅₀ (nM)JAK3 IC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)HLM CLᵢₙₜ (µL/min/mg)
(S)-3-(piperidin-3-yl)azetidine 4.2 1.8 18.5 12
(R)-3-(piperidin-3-yl)azetidine145.085.219.114
3-(pyrrolidin-3-yl)azetidine22.415.612.438
1,4'-bipiperidine (Traditional)8.96.44.285

Expert Insight (Causality Analysis):

  • Stereochemical Dependency: The (S)-enantiomer is >30-fold more potent than the (R)-enantiomer. This is because the (S)-configuration perfectly aligns the azetidine substituent with the kinase's ribose pocket, whereas the (R)-configuration creates a steric clash with the glycine-rich loop.

  • Ring Size & Permeability: The traditional 1,4'-bipiperidine analog suffers from poor permeability (Pₐₚₚ = 4.2) and high human liver microsome (HLM) clearance (CLᵢₙₜ = 85) due to its high lipophilicity. Contracting one ring to an azetidine significantly lowers the LogP, drastically improving both passive permeability and metabolic stability[2].

Biological Context & Workflow

Understanding where these analogs intervene biologically is critical for assay design. For JAK family kinases, the analogs act as ATP-competitive inhibitors, blocking the phosphorylation of STAT proteins and halting downstream inflammatory gene transcription.

JAK_STAT Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK3 Kinase Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor (S)-Piperidin-3-yl-azetidine Analog Inhibitor->JAK ATP Competitive Inhibition Transcription Gene Transcription (Inflammation) STAT->Transcription

Fig 1. JAK/STAT signaling pathway illustrating the intervention point of the synthesized analogs.

The DMTA Triage Workflow

To efficiently evaluate these compounds, a structured Design-Make-Test-Analyze (DMTA) workflow is required, moving from biochemical target engagement to cellular ADME profiling.

Workflow Boc Boc Deprotection & Synthesis TRFRET TR-FRET Kinase Assay (Biochemical) Boc->TRFRET Caco2 Accelerated Caco-2 (Permeability) TRFRET->Caco2 Lead Lead Candidate Selection Caco2->Lead

Fig 2. Sequential biological evaluation workflow for piperidinyl-azetidine derivatives.

Validated Experimental Protocols

Protocol 1: Biochemical Target Engagement via TR-FRET

Rationale: Nitrogen-dense heterocycles (like azetidines and piperidines) often exhibit intrinsic auto-fluorescence that interferes with standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before signal reading, completely bypassing compound auto-fluorescence and eliminating false positives[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X Enzyme/Antibody mix containing 2 nM JAK1 kinase and 2 nM Europium-labeled anti-tag antibody in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a 4X Tracer mix containing 20 nM of the fluorescent kinase tracer.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 10-point dose-response curves of the analogs into a 384-well low-volume black plate. Keep final DMSO concentration strictly at 1% to prevent enzyme denaturation.

  • Reaction Assembly: Add 5 µL of the 2X Enzyme/Antibody mix to the assay plate. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Initiation: Add 5 µL of the 4X Tracer mix to initiate the competition reaction.

  • Incubation & Readout: Seal the plate and incubate in the dark for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings: Excitation at 340 nm, Emission at 495 nm (Europium) and 520 nm (Tracer), with a 100 µs delay.

  • Self-Validation (Z'-Factor): Calculate the emission ratio (520/495 nm). A robust assay must yield a Z'-factor ≥ 0.7 between the DMSO control (max signal) and a known reference inhibitor control (min signal).

Protocol 2: Accelerated 7-Day Caco-2 Permeability Assay

Rationale: Traditional Caco-2 assays require a 21-day differentiation period, creating a severe bottleneck in lead optimization. By utilizing high-density seeding and optimized media, functional monolayers with polarized efflux transporters can be established in just 4 to 7 days, accelerating throughput without sacrificing physiological relevance[4][5][6].

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells at a high density (e.g., 1×105 cells/cm²) onto collagen-coated 96-well polycarbonate filter inserts. Cultivate in standard DMEM supplemented with 10% FBS and a low concentration of puromycin to accelerate tight junction formation[6].

  • Monolayer Validation: On Day 7, verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Only wells with TEER > 400 Ω·cm² proceed to testing.

  • Dosing: Wash the monolayers with HBSS buffer (pH 7.4). For Apical-to-Basolateral (A→B) transport, add 10 µM of the test analog to the apical chamber. For Basolateral-to-Apical (B→A) transport (to assess efflux), add the compound to the basolateral chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ on an orbital shaker (150 rpm) for 120 minutes.

  • Sampling & Quantification: Remove 50 µL aliquots from the receiver chambers. Quench with an equal volume of cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and Efflux Ratio (ER)[7].

References

  • Al-Karmalawy, A. A., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. Available at: [Link][1]

  • Ergin, E., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology. Available at: [Link][3]

  • Freeman-Cook, K. D., et al. (2021). Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2). Journal of Medicinal Chemistry. Available at: [Link][2]

  • Sevin, E., et al. (2013). Accelerated Caco-2 cell permeability model for drug discovery. Journal of Pharmacological and Toxicological Methods. Available at: [Link][6]

  • Uchida, M., et al. (2009). A modified fast (4 day) 96-well plate Caco-2 permeability assay. Journal of Pharmacological and Toxicological Methods. Available at: [Link][5]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link][7]

  • Wohnsland, F., & Faller, B. (2001). High-throughput permeability pH profile and high-throughput alkane/water log P with artificial membranes. Journal of Medicinal Chemistry. (Related to 7-day high-throughput direct UV compound analysis). Available at: [Link][4]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

Hazard Assessment and Waste Profile The foundational principle of safe chemical disposal is a thorough understanding of the substance's potential hazards. In the absence of a specific SDS for tert-Butyl (S)-3-(piperidin-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Waste Profile

The foundational principle of safe chemical disposal is a thorough understanding of the substance's potential hazards. In the absence of a specific SDS for tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate, we can infer its likely hazard profile from analogous compounds containing the piperidine, azetidine, and tert-butyl carbamate moieties.

Structurally similar compounds, such as tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate, are classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Based on this information, it is prudent to handle tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate as a hazardous substance. According to the Environmental Protection Agency (EPA), hazardous waste is categorized by its characteristics of ignitability, corrosivity, reactivity, and toxicity.[2] Our target compound does not possess obvious ignitable, corrosive, or reactive properties based on its structure. However, its potential for oral toxicity and irritation necessitates its classification as toxic hazardous waste.

Table 1: Inferred Hazard Profile and Waste Classification

PropertyInferred HazardEPA Waste Classification
Physical State Solid or viscous oilNot applicable
Acute Toxicity Harmful if swallowedToxic (Potential for U-listing)
Skin/Eye Contact IrritantNot applicable
Respiratory IrritantNot applicable

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling the waste, ensure that appropriate personal protective equipment is worn. This is a non-negotiable aspect of laboratory safety and is mandated by the Occupational Safety and Health Administration (OSHA).

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles are mandatory.

  • Skin and Body Protection: A lab coat should be worn.

  • Respiratory Protection: If handling the powder outside of a fume hood, a government-approved respirator is recommended.

Always handle the chemical waste in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Waste Segregation and Container Selection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2]

  • Solid Waste: Collect any solid residue of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate, including contaminated weighing paper or spatulas, in a designated solid chemical waste container.

  • Liquid Waste: If the compound is in a solution, it should be collected in a dedicated liquid chemical waste container. Do not mix this waste stream with other incompatible chemicals. For instance, avoid mixing with strong acids or bases unless the reaction has been intentionally quenched and neutralized.

  • Sharps Waste: Any needles or other sharp objects contaminated with the compound should be disposed of in a designated sharps container.

The selection of an appropriate waste container is critical. Containers must be:[2]

  • Chemically compatible with the waste. For nitrogen-containing heterocyclic compounds, high-density polyethylene (HDPE) containers are generally a safe choice.

  • Leak-proof with a secure, tight-fitting lid.

  • Clearly labeled as "Hazardous Waste."

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate.

Step 1: Waste Collection at the Point of Generation Collect all waste materials contaminated with the compound at the location where the waste is generated. This includes residual amounts in reaction vessels, contaminated consumables, and any spilled material.

Step 2: Container Labeling Properly label the hazardous waste container. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate."

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The relevant hazard pictograms (e.g., exclamation mark for irritant and harmful).

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory. The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

Step 4: Arranging for Waste Pickup Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not allow the waste to accumulate in the laboratory for an extended period.

Step 5: Decontamination of Reusable Equipment Thoroughly decontaminate any reusable glassware or equipment that came into contact with the compound. This can typically be achieved by rinsing with an appropriate organic solvent (e.g., ethanol or acetone), followed by washing with soap and water. The solvent rinsate should be collected as hazardous liquid waste.

Disposal Methodology: Incineration

For many organic compounds, including nitrogen-containing heterocycles, the recommended method of disposal is high-temperature incineration in a licensed hazardous waste disposal facility. A material safety data sheet for a similar compound suggests dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. This process ensures the complete destruction of the chemical, preventing its release into the environment. Your institution's EHS department will work with a certified waste management vendor to ensure this is carried out in compliance with all federal and state regulations.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and actions in the disposal process for tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate.

DisposalWorkflow Start Waste Generation AssessHazards Assess Hazards (Based on similar compounds) Start->AssessHazards SelectPPE Select and Wear Appropriate PPE AssessHazards->SelectPPE SegregateWaste Segregate Waste (Solid, Liquid, Sharps) SelectPPE->SegregateWaste ChooseContainer Choose Compatible and Labeled Container SegregateWaste->ChooseContainer CollectWaste Collect Waste in Labeled Container ChooseContainer->CollectWaste StoreInSAA Store in Satellite Accumulation Area CollectWaste->StoreInSAA Decontaminate Decontaminate Reusable Equipment CollectWaste->Decontaminate SchedulePickup Schedule EHS Waste Pickup StoreInSAA->SchedulePickup Incineration Disposal via Incineration SchedulePickup->Incineration

Caption: Disposal workflow for tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of chemical waste is a cornerstone of a safe and ethical research environment. By treating tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate as a hazardous substance, adhering to established safety protocols, and following a structured disposal plan, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • NextSDS. tert-butyl 3-[3-(azetidin-3-yl)propyl]piperidine-1-carboxylate. Retrieved from [Link]

  • NextSDS. tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • PubChem. tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.